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  • Product: 3,5-Dichloro-2-nitrobenzenesulfonamide
  • CAS: 1806289-29-1

Core Science & Biosynthesis

Foundational

A Technical Guide to 3,5-Dichloro-2-nitrobenzenesulfonamide: Properties, Synthesis, and Research Applications

Introduction The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous therapeutic agents and molecular probes. The introduction of specific subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous therapeutic agents and molecular probes. The introduction of specific substituents onto the phenyl ring allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a detailed technical overview of a specific, yet less-documented, member of this class: 3,5-Dichloro-2-nitrobenzenesulfonamide.

While extensive experimental data for this particular isomer is not broadly available in public literature, this document will synthesize known information from closely related analogs and fundamental chemical principles to provide a robust profile for researchers, scientists, and drug development professionals. We will explore its structure, predicted physicochemical properties, anticipated spectral characteristics, logical synthetic pathways, and potential applications, grounding our analysis in established chemical theory and data from analogous compounds.

Molecular Identity and Structural Characteristics

The foundational step in understanding any chemical entity is to define its structure and fundamental properties.

  • Chemical Name: 3,5-Dichloro-2-nitrobenzenesulfonamide

  • Molecular Formula: C₆H₄Cl₂N₂O₄S

  • Molecular Weight: 271.08 g/mol

  • CAS Number: While a specific CAS number for this isomer is not readily found, related isomers like 2,5-Dichloro-3-nitrobenzenesulfonamide have the CAS number 36039-00-6.[1] Researchers should verify the identity of their specific material.

The structure features a benzene ring substituted with two chlorine atoms at positions 3 and 5, a nitro group at position 2, and a sulfonamide group at position 1. The electron-withdrawing nature of the nitro and chloro substituents, combined with the sulfonamide functional group, dictates the molecule's electronic properties and reactivity.

Caption: Chemical structure of 3,5-Dichloro-2-nitrobenzenesulfonamide.

Physicochemical Properties

Precise experimental data for this isomer is scarce. The following table summarizes key properties, with values for analogs provided for context and estimation.

PropertyValue / Predicted BehaviorContext from Analogs
Melting Point Expected to be a crystalline solid with a relatively high melting point.3,5-Dichloronitrobenzene has a melting point of 64-65 °C.[2] The addition of the sulfonamide group, which can participate in hydrogen bonding, would be expected to significantly increase the melting point.
Boiling Point High; likely decomposes before boiling at atmospheric pressure.3,5-Dichloronitrobenzene has an estimated boiling point of ~260 °C.[2] The sulfonamide will increase this further.
Solubility Low solubility in water. Soluble in polar organic solvents like acetone, ethyl acetate, and alcohols.The parent compound, benzoic acid, has low water solubility, which is further decreased by nitro-substituents.[3] Chlorinated aromatics are generally hydrophobic.
pKa The sulfonamide N-H proton is acidic, with an estimated pKa in the range of 8-10.The electron-withdrawing groups on the ring increase the acidity of the N-H proton compared to unsubstituted benzenesulfonamide.
LogP Estimated to be in the range of 2.5 - 3.5.The two chlorine atoms and the aromatic ring contribute to lipophilicity, while the nitro and sulfonamide groups add polarity. 3,5-Dichloronitrobenzene has a LogP of 3.09.[2]

Spectroscopic Profile (Anticipated)

Spectroscopic analysis is essential for structural confirmation. Based on the functional groups present, the following spectral characteristics are expected:

  • ¹H NMR: The aromatic region should display two signals, each corresponding to one proton. The proton at C4 (between the two chlorine atoms) would likely appear as a triplet (or a finely split singlet), and the proton at C6 would be a doublet. The sulfonamide (SO₂NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR: The spectrum should show six distinct signals for the aromatic carbons. The carbon atoms attached to chlorine (C3, C5) and the nitro group (C2) will be significantly shifted. The carbon attached to the sulfonyl group (C1) will also have a characteristic chemical shift.[4]

  • Infrared (IR) Spectroscopy: Key vibrational bands would include:

    • ~3300-3400 cm⁻¹: N-H stretching of the sulfonamide.

    • ~1530 and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the nitro group (NO₂).

    • ~1340 and ~1160 cm⁻¹: Asymmetric and symmetric stretching of the sulfonyl group (SO₂).

    • ~800-900 cm⁻¹: C-H out-of-plane bending, characteristic of the aromatic substitution pattern.

  • Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) should be observable at m/z 270, with a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms.[5] Common fragmentation pathways would involve the loss of SO₂NH₂ and NO₂ groups.

Chemical Reactivity and Stability

The reactivity of 3,5-Dichloro-2-nitrobenzenesulfonamide is governed by its three key functional components:

  • Aromatic Ring: The benzene ring is highly electron-deficient due to the strong withdrawing effects of the nitro, chloro, and sulfonyl groups. This deactivates the ring towards electrophilic aromatic substitution. Conversely, it makes the ring susceptible to nucleophilic aromatic substitution, particularly displacement of one of the chlorine atoms under forcing conditions.

  • Nitro Group: The nitro group can be readily reduced to an aniline (amino group) using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This transformation is a common and powerful tool in medicinal chemistry for generating structural diversity.

  • Sulfonamide Group: The sulfonamide moiety is generally stable. The N-H proton is acidic and can be deprotonated with a base. The resulting anion can be alkylated or used in other nucleophilic reactions. N,N-dichloro-2-nitrobenzenesulfonamide has been used as an effective electrophilic nitrogen source in organic synthesis, suggesting that the sulfonamide nitrogen in the parent compound can be functionalized.[6]

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to light and high temperatures over extended periods.[7] It is likely stable to hydrolysis under neutral pH but could be degraded under strongly acidic or basic conditions.

Representative Synthetic Approach

The synthesis of 3,5-Dichloro-2-nitrobenzenesulfonamide would most logically proceed from a commercially available, appropriately substituted starting material. A plausible two-step route starting from 3,5-dichloro-2-nitroaniline is outlined below.

Synthesis_Workflow Start 3,5-Dichloro-2-nitroaniline Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Step 2: Sulfonylation (SO₂, CuCl₂) Intermediate->Step2 Product 3,5-Dichloro-2-nitrobenzenesulfonyl chloride Step2->Product Step3 Step 3: Amination (aq. NH₃) Product->Step3 Final 3,5-Dichloro-2-nitrobenzenesulfonamide Step3->Final

Caption: A plausible workflow for the synthesis of the title compound.

Experimental Protocol (General Methodology):

This protocol is a representative example based on standard procedures for similar transformations.[8][9]

Step 1: Diazotization and Sulfonylation

  • Setup: To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dichloro-2-nitroaniline (1.0 eq) and concentrated hydrochloric acid. Cool the resulting slurry to 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate vessel, prepare a solution of sulfur dioxide in acetic acid, saturated with copper(II) chloride. Add the cold diazonium salt solution portion-wise to this SO₂ solution, allowing for the evolution of nitrogen gas.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature. Pour the reaction mixture onto ice water. The product, 3,5-dichloro-2-nitrobenzenesulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Amination

  • Reaction: Dissolve the crude 3,5-dichloro-2-nitrobenzenesulfonyl chloride from the previous step in a suitable solvent like acetone or THF. Cool the solution in an ice bath.

  • Ammonia Addition: Add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.

  • Purification: After the addition, stir for an additional hour. Filter the solid product, wash thoroughly with water to remove any ammonium salts, and then with a small amount of cold ethanol. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield the pure 3,5-Dichloro-2-nitrobenzenesulfonamide.

Safety and Handling

No specific safety data sheet (SDS) is available for 3,5-Dichloro-2-nitrobenzenesulfonamide. However, based on analogous structures, the following hazards should be assumed:[10]

  • Harmful if swallowed, in contact with skin, or if inhaled. [10]

  • Causes skin and serious eye irritation. [10]

  • May cause respiratory irritation. [11]

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and tightly sealed container away from incompatible materials.

Potential Applications in Drug Discovery and Research

The benzenesulfonamide motif is a key pharmacophore in a multitude of approved drugs. The specific substitution pattern of 3,5-Dichloro-2-nitrobenzenesulfonamide suggests several avenues for research:

  • Anticancer Agents: Many sulfonamide derivatives exhibit anticancer activity by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrases or protein kinases.[12] The dichloro substitution pattern can enhance binding affinity in hydrophobic pockets of target proteins.

  • Antimicrobial Agents: The sulfonamide class originated with the sulfa antibiotics. Novel derivatives are continuously explored for activity against drug-resistant pathogens.

  • Chemical Biology Probes: The reactive potential of the nitro group (reduction to an amine) makes this compound a useful intermediate. The resulting aminobenzenesulfonamide can be further derivatized with fluorescent tags, biotin, or other moieties to create probes for studying biological systems.

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can serve as a starting point or fragment for screening against various biological targets.

The combination of two chlorine atoms and an ortho-nitro group provides a unique electronic and steric profile that could lead to novel binding interactions and selective biological activity compared to other isomers.

References

  • PubChem. 3,5-Dichlorobenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. (2015). Available from: [Link]

  • Carl ROTH. Safety Data Sheet. (2025). Available from: [Link]

  • Chemical Substance Information. 3,5-DICHLORO-2-[[[(3-NITROBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID. Available from: [Link]

  • Abbas Y. A. Synthesis and Biological Activity of Some 3,5-Dichloro-2-Hydroxybenzenesulphonylamino Acid Derivatives. Orient J Chem 1993;9(3). Available from: [Link]

  • PrepChem.com. Synthesis of 3,5-dichloro-nitro-benzene. Available from: [Link]

  • Drugfuture.com. N-(4,5-DICHLORO-2-NITROPHENYL)BENZENESULFONAMIDE. FDA Global Substance Registration System. Available from: [Link]

  • Pei, W., et al. N,N-dichloro-2-nitrobenzenesulfonamide as the Electrophilic Nitrogen Source for Direct Diamination of Enones. J Org Chem. 2003;68(22):8404-8. Available from: [Link]

  • Chaithanya, S. H., et al. N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E. 2012;68(Pt 3):o738. Available from: [Link]

  • PubChem. 2-Chloro-5-nitrobenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN112500295A - Production process of 3, 5-dichloronitrobenzene. (2021).
  • Chemsrc. 3,5-dichloro-2-hydroxy-benzenesulfonamide. (2025). Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. (2010). Available from: [Link]

  • Zhang, X., & Chen, J. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. 2017;41(12):686-690.
  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry. Available from: [Link]

  • Ai, X., et al. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts. 2023;5(4):e291-e297.
  • Appchem. 2,5-Dichloro-3-nitrobenzenesulfonamide. Available from: [Link]

  • Beckers, H., et al. Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition. Molecules. 2018;23(12):3299.
  • ResearchGate. Sulfonamides: Historical Discovery Development. (2020). Available from: [Link]

  • AERU. 3,5-dichloro-N-(2-carboxy-1-ethyl-1-methyl-2-oxoethyl)-4-methylbenzamide. (2025). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Oxidation reduction reactions involving nitro groups in trifluoromethanesulfonic acid. (1989). Available from: [Link]

Sources

Exploratory

Technical Whitepaper: Toxicological Profiling and Safety Data Sheet (SDS) Guidelines for 3,5-Dichloro-2-nitrobenzenesulfonamide

Executive Summary In contemporary drug development and advanced organic synthesis, highly functionalized aromatic intermediates present unique pharmacological opportunities and complex toxicological challenges. 3,5-Dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug development and advanced organic synthesis, highly functionalized aromatic intermediates present unique pharmacological opportunities and complex toxicological challenges. 3,5-Dichloro-2-nitrobenzenesulfonamide (CAS No. 1806289-29-1) [5] is a prime example. Featuring two electron-withdrawing chlorine atoms, a reducible nitro group, and a sulfonamide moiety on a single benzene ring, this compound possesses a highly specific stereoelectronic profile.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard regulatory boilerplate. This guide synthesizes structural causality, predictive toxicology, and self-validating experimental protocols to provide drug development professionals with a comprehensive framework for handling and evaluating this compound safely.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of a compound is the first step in predicting its biological behavior and occupational hazards. The table below summarizes the core quantitative data and, crucially, the causality behind how these properties dictate handling and toxicity.

PropertyEstimated/Derived ValueCausality & Toxicological Impact
Molecular Weight 271.08 g/mol Falls well within Lipinski’s Rule of 5; highly permeable to cellular membranes, increasing systemic exposure risk.
Appearance Dark yellow powderCharacteristic of conjugated nitroaromatic systems. Dust generation poses a severe inhalation hazard.
Solubility Poor in H₂O; Soluble in DMSO, DMFHigh lipophilicity enhances dermal penetration. Requires organic solvents for assays, which can act as carriers across the stratum corneum.
Electrophilicity Exceptionally HighThe synergistic electron-withdrawing effects of the -NO₂, -SO₂NH₂, and -Cl groups make the aromatic ring highly susceptible to nucleophilic attack by cellular thiols.

Core Toxicological Profile (SDS Data)

Because highly specific intermediates often lack exhaustive public in vivo data, we extrapolate the toxicological profile of 3,5-Dichloro-2-nitrobenzenesulfonamide from well-characterized analogs, specifically dichloronitrobenzenes [1][2] and 2-nitrobenzenesulfonamides [3][4].

Acute Hazard Classifications
  • Oral (H302): Harmful if swallowed. Gastrointestinal absorption is rapid due to the compound's lipophilic nature.

  • Dermal (H312): Harmful in contact with skin. Causes skin irritation (H315).

  • Inhalation (H332): Dust causes severe respiratory tract irritation (H335) and can produce delayed pulmonary edema.

  • Eye Contact (H319): Causes serious eye irritation and potential chemical conjunctivitis.

Mechanisms of Toxicity

The toxicity of this compound is not merely an effect of physical irritation; it is driven by two distinct biochemical pathways:

  • Nitroreduction & Oxidative Stress: Cellular nitroreductases reduce the nitro group (-NO₂) to reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These species undergo redox cycling, generating immense Reactive Oxygen Species (ROS) and forming covalent adducts with DNA and proteins[2].

  • Glutathione (GSH) Depletion via SNAr: The highly electrophilic aromatic ring undergoes Nucleophilic Aromatic Substitution (SNAr) with intracellular glutathione. This rapid depletion of the cell's primary antioxidant shield leads to catastrophic oxidative stress and apoptosis [1].

ToxicityPathway A 3,5-Dichloro-2-nitro- benzenesulfonamide B Nitroreductase Enzymes A->B Enzymatic Reduction E Glutathione (GSH) Depletion A->E SNAr Reaction C Nitroso / Hydroxylamine Intermediates B->C D ROS Generation (Oxidative Stress) C->D Redox Cycling G Protein/DNA Adducts C->G Covalent Binding F Cellular Toxicity / Apoptosis D->F E->F G->F

Fig 1. Metabolic activation pathways driving 3,5-Dichloro-2-nitrobenzenesulfonamide cytotoxicity.

Experimental Protocol: In Vitro Toxicity Screening

To rigorously evaluate the safety profile of this compound during drug development, scientists must employ a self-validating experimental system . The following protocol pairs a general cytotoxicity assay (MTT) with a mechanistic assay (GSH Depletion).

Self-Validation Logic: If cytotoxicity is observed alongside GSH depletion, the primary toxic driver is electrophilic SNAr. If cytotoxicity occurs without significant GSH depletion, the toxicity is primarily driven by nitroreduction and ROS generation.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 3,5-Dichloro-2-nitrobenzenesulfonamide in anhydrous DMSO to create a 10 mM stock.

    • Causality: This ensures complete dissolution. The stock must be diluted so the final DMSO concentration in the culture medium is ≤0.1% to prevent solvent-induced baseline toxicity.

  • Cell Culture Seeding: Seed HepG2 (human liver carcinoma) cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Causality: HepG2 cells are selected because they retain the endogenous metabolic enzymes (e.g., nitroreductases, glutathione S-transferases) necessary to process nitroaromatics [2].

  • Dosing Regimen: Expose cells to a concentration gradient (0.1 µM to 100 µM) of the compound for 24 hours. Include a vehicle control (0.1% DMSO) and a positive control (50 µM Menadione for oxidative stress).

  • Assay 1 - Cytotoxicity (MTT): Add MTT reagent (tetrazolium dye) to the primary plate. Incubate for 3 hours, lyse cells, and measure absorbance at 570 nm. The reduction of MTT to formazan by mitochondrial dehydrogenases serves as a proxy for cell viability.

  • Assay 2 - Mechanistic Validation (GSH Depletion): In a parallel identically treated plate, lyse the cells and introduce Monobromobimane (mBBr), a fluorometric thiol-reactive probe. Measure fluorescence (Ex: 395 nm / Em: 490 nm) to quantify the remaining intracellular reduced glutathione.

Handling, Safety, and Containment Protocols

Due to the compound's capacity for dermal penetration and respiratory irritation, strict engineering controls are mandatory [3][4].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves is required (the outer glove acts as a sacrificial layer against lipophilic penetration). Wear splash goggles and a lab coat. If handling bulk powder outside a hood, an N95/P100 particulate respirator is mandatory.

SpillResponse S1 Spill Detected (Solid/Solution) S2 Evacuate Area & Maximize Ventilation S1->S2 S3 Don Advanced PPE (Respirator, Double Gloves) S2->S3 S4 Cover with Inert Absorbent/Sand S3->S4 S5 Sweep into Sealed Container S4->S5 S6 Decontaminate Surface (Soap & Water/Solvent) S5->S6 S7 Dispose as Hazardous Waste S6->S7

Fig 2. Step-by-step laboratory containment and spill response workflow.

Spill Response Causality

Never use water as the initial cleanup agent for a powder spill of this compound. Because it is highly hydrophobic, water will simply disperse the toxic dust over a wider surface area. Always use an inert absorbent (like sand or vermiculite) to trap the powder before sweeping it into a sealed hazardous waste container.

Regulatory & Environmental Considerations

  • Ecotoxicity: Halogenated nitrobenzenes are highly recalcitrant to biodegradation and exhibit moderate to severe toxicity to aquatic life (e.g., Daphnia magna and teleost fish) [1].

  • Disposal: Solutions and contaminated solids must never be flushed down the sink. They must be collected in properly labeled, sealed containers and incinerated at an EPA-approved hazardous waste facility capable of scrubbing the highly toxic NOx​ and SOx​ gases produced during combustion.

References

  • PubChem. "2,5-Dichloronitrobenzene - Toxicity and Hazards." National Center for Biotechnology Information. URL:[Link]

  • PubChem. "1,2-Dichloro-4-nitrobenzene - Metabolism and Excretion." National Center for Biotechnology Information. URL:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - 2-Nitrobenzenesulfonamide." Cole-Parmer Chemical Database. URL:[Link]

  • AA Blocks. "Product Index: 3,5-Dichloro-2-nitrobenzenesulfonamide (CAS 1806289-29-1)." AA Blocks Catalog. URL: [Link]

Foundational

The Versatile Role of 3,5-Dichloro-2-nitrobenzenesulfonamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3,5-Dichloro-2-nitrobenzenesulfonamide and its corresponding sulfonyl chloride are robust and versatile reagents in organic synthesis. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloro-2-nitrobenzenesulfonamide and its corresponding sulfonyl chloride are robust and versatile reagents in organic synthesis. The presence of two electron-withdrawing chlorine atoms and a nitro group on the aromatic ring significantly influences the reactivity of the sulfonamide moiety, making it a valuable tool for chemists. This technical guide provides an in-depth exploration of the applications of 3,5-Dichloro-2-nitrobenzenesulfonamide, with a focus on its utility as a protecting group for amines and as a key building block in the synthesis of diverse heterocyclic scaffolds. Detailed experimental protocols, mechanistic insights, and a comprehensive overview of its role in the development of biologically active molecules are presented to empower researchers in their synthetic endeavors.

Introduction: The Unique Chemistry of a Polysubstituted Benzene Ring

The strategic placement of chloro and nitro substituents on a benzenesulfonamide scaffold imparts unique chemical properties that are highly advantageous in organic synthesis. In 3,5-Dichloro-2-nitrobenzenesulfonamide, the electron-withdrawing nature of the nitro group and the chlorine atoms enhances the acidity of the sulfonamide proton and activates the sulfur atom toward nucleophilic attack. This heightened reactivity is central to its primary applications.

Historically, the broader class of nitrobenzenesulfonamides has been instrumental in the evolution of synthetic chemistry, serving as reliable protecting groups and versatile synthetic intermediates.[1] Their journey from synthetic auxiliaries to integral components of pharmacologically active molecules underscores the serendipitous and often interconnected paths of chemical and medicinal discovery.[1] This guide will delve into the specific applications of the 3,5-dichloro-substituted variant, providing practical insights for its effective utilization.

Synthesis of the Precursor: 3,5-Dichloro-2-nitrobenzenesulfonyl Chloride

The primary precursor for generating 3,5-Dichloro-2-nitrobenzenesulfonamide derivatives is its corresponding sulfonyl chloride. The synthesis of analogous nitrobenzenesulfonyl chlorides is typically achieved through robust and scalable methods.[1] A general and widely adopted method involves the chlorosulfonation of the parent nitroaromatic compound.

A representative procedure for the synthesis of a nitrobenzenesulfonyl chloride is the reaction of the corresponding nitrobenzene with chlorosulfonic acid.[2] For the synthesis of 3,5-dichloro-2-nitrobenzenesulfonyl chloride, 1,3-dichloro-2-nitrobenzene would be the logical starting material.

General Protocol for Chlorosulfonation

Materials:

  • 1,3-dichloro-2-nitrobenzene

  • Chlorosulfonic acid

  • Thionyl chloride or other inorganic acid chloride (optional, for improved yield)[2]

  • Ice

  • Water

  • Sodium bicarbonate solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, carefully add chlorosulfonic acid.

  • While maintaining a controlled temperature, slowly add 1,3-dichloro-2-nitrobenzene to the chlorosulfonic acid.

  • The reaction mixture is then heated to a temperature typically ranging from 90°C to 120°C and stirred for several hours.[2]

  • For improved yields, after the initial reaction, the mixture can be cooled, and an inorganic acid chloride such as thionyl chloride is added, followed by further heating.[2]

  • Upon completion, the reaction mixture is cooled and carefully poured onto ice-water to precipitate the sulfonyl chloride.

  • The crude 3,5-dichloro-2-nitrobenzenesulfonyl chloride is collected by filtration, washed with water, and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • The product can be further purified by recrystallization.

Application as a Protecting Group for Amines

One of the most valuable applications of nitrobenzenesulfonamides is in the protection of primary and secondary amines.[3] The resulting sulfonamide is stable under a variety of reaction conditions, yet the protecting group can be readily cleaved under mild conditions, a crucial feature for multi-step syntheses.[3] The 3,5-dichloro-2-nitrobenzenesulfonyl group, often referred to as a "nosyl" or "Ns" group in a broader sense, provides a robust protecting strategy.

Protection of Primary and Secondary Amines

The protection of an amine is typically achieved by reacting the amine with 3,5-dichloro-2-nitrobenzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.[4]

G Amine Primary or Secondary Amine (R-NHR') Sulfonamide Protected Amine (Sulfonamide) Amine->Sulfonamide Nucleophilic Attack SulfonylChloride 3,5-Dichloro-2-nitrobenzenesulfonyl Chloride SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine, Triethylamine) HCl_salt Base-HCl Salt Base->HCl_salt HCl Scavenging

Caption: General workflow for the protection of amines.

3.1.1. Experimental Protocol for Amine Protection

Materials:

  • Primary or secondary amine (1.0 eq)

  • 3,5-dichloro-2-nitrobenzenesulfonyl chloride (1.0 - 1.2 eq)[5]

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)[5]

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the amine in anhydrous DCM.

  • Add the base (pyridine or triethylamine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3,5-dichloro-2-nitrobenzenesulfonyl chloride in anhydrous DCM to the cooled amine solution over 15-30 minutes.[5]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM. Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of the Sulfonamide

The cleavage of the 2-nitrobenzenesulfonyl group is a key advantage of this protecting group strategy. It is typically achieved under mild conditions using a thiol reagent in the presence of a base.[6] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the electron-deficient aromatic ring, leading to the displacement of the sulfonamide.

G Sulfonamide Protected Amine FreeAmine Deprotected Amine Sulfonamide->FreeAmine Nucleophilic Aromatic Substitution Byproduct Thioether Byproduct Sulfonamide->Byproduct Thiol Thiol (e.g., Thiophenol) Thiol->FreeAmine Thiol->Byproduct Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->FreeAmine

Caption: Deprotection of the nosyl group.

3.2.1. Experimental Protocol for Deprotection

Materials:

  • N-substituted 3,5-dichloro-2-nitrobenzenesulfonamide (1.0 eq)

  • Thiophenol or other suitable thiol (2.0 - 3.0 eq)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Acetonitrile or N,N-dimethylformamide (DMF)

  • Water

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the sulfonamide in acetonitrile or DMF.

  • Add the base (K₂CO₃ or Cs₂CO₃) and the thiol reagent.

  • Stir the mixture at room temperature or gently heat (e.g., 50 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude amine can be purified by column chromatography or distillation.

Amine SubstrateProtecting ReagentDeprotection ConditionsYield (%)
Primary Aliphatic Amine3,5-Dichloro-2-nitrobenzenesulfonyl chlorideThiophenol, K₂CO₃, DMF, RTHigh
Secondary Aliphatic Amine3,5-Dichloro-2-nitrobenzenesulfonyl chlorideThiophenol, K₂CO₃, DMF, 50°CHigh
Aniline3,5-Dichloro-2-nitrobenzenesulfonyl chlorideThiophenol, Cs₂CO₃, MeCN, RTHigh

Table 1: Representative Conditions for Protection and Deprotection. (Yields are generalized based on typical sulfonamide chemistry and may vary).

A Versatile Reagent in the Synthesis of Bioactive Heterocycles

Beyond its role as a protecting group, 3,5-dichloro-2-nitrobenzenesulfonamide and its derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds.[7] The sulfonamide moiety can be incorporated into various ring systems, and the dichloro-nitro-substituted phenyl ring can be further functionalized, making it a versatile scaffold in medicinal chemistry.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities.[8] A common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[8] N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized and evaluated for their antibacterial, antifungal, and anticancer activities.[8] While a direct protocol using 3,5-dichloro-2-nitrobenzenesulfonamide was not found, its derivatives can be envisioned as precursors. For instance, the nitro group can be reduced to an amine, and one of the chlorine atoms can be substituted to generate an o-phenylenediamine derivative, which can then be cyclized.

G Sulfonamide 3,5-Dichloro-2-nitrobenzenesulfonamide Derivative Reduction Reduction of Nitro Group Sulfonamide->Reduction Substitution Nucleophilic Substitution of Chlorine Reduction->Substitution o_Phenylenediamine o-Phenylenediamine Intermediate Substitution->o_Phenylenediamine Cyclization Condensation with Aldehyde/Carboxylic Acid o_Phenylenediamine->Cyclization Benzimidazole Substituted Benzimidazole Cyclization->Benzimidazole

Caption: Conceptual pathway to benzimidazoles.

Synthesis of Other N-Heterocycles

The reactivity of the sulfonyl chloride and the potential for functional group transformations on the aromatic ring make 3,5-dichloro-2-nitrobenzenesulfonyl chloride a valuable starting material for a variety of other N-heterocycles. For example, reaction with bifunctional nucleophiles can lead to the formation of various ring systems. The general principle involves the initial formation of a sulfonamide, followed by an intramolecular reaction to form the heterocyclic ring.

Heterocyclic ScaffoldSynthetic StrategyPotential Biological Activity
BenzimidazolesMulti-step synthesis via reduction and cyclizationAnticancer, Antimicrobial[8]
PyrimidinesCondensation reactionsAntifungal, Anticancer[9]
1,3,4-OxadiazolesMulti-step synthesis and cyclizationAnti-inflammatory, Anticancer

Table 2: Potential Heterocyclic Scaffolds Derived from 3,5-Dichloro-2-nitrobenzenesulfonamide.

Conclusion and Future Outlook

3,5-Dichloro-2-nitrobenzenesulfonamide is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its utility as a robust and readily cleavable protecting group for amines is well-established in principle, providing a reliable strategy for the synthesis of complex molecules. Furthermore, its potential as a scaffold for the construction of diverse and biologically active heterocyclic compounds continues to be an area of active research. The unique electronic properties conferred by the dichloro and nitro substituents offer a rich platform for further functionalization and the development of novel molecular architectures. As the demand for new therapeutic agents and functional materials grows, the applications of 3,5-dichloro-2-nitrobenzenesulfonamide and its derivatives are poised to expand, solidifying its importance in modern synthetic and medicinal chemistry.

References

  • Benchchem. The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development.
  • Vedejs, E., Lin, S., Klapars, A., & Wang, J. (1996). Synthesis of sulfonyl chloride substrate precursors. J. Am. Chem. Soc., 118, 9796.
  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Castelluccio, F., & Piras, L. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett, 2005(18), 2821-2823.
  • Perrio, S., & Gouret, C. (2004). Deprotection of 2-Nitrobenzenesulfonamides Using Fluorous and Solid Phase Reagents. Journal of Fluorine Chemistry, 125(11), 1645-1650.
  • Benchchem.
  • Chemistry LibreTexts. (2021). The Reaction of Amines with Benzene Sulfonyl Chloride.
  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(19), 4434–4437.
  • Kan, T., & Fukuyama, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI MAIL, 128.
  • Pei, W., Wei, H. X., Chen, D., Headley, A. D., & Li, G. (2003). N,N-dichloro-2-nitrobenzenesulfonamide as the electrophilic nitrogen source for direct diamination of enones. The Journal of organic chemistry, 68(22), 8404–8408.
  • Benchchem. Application Notes and Protocols: Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines.
  • Benchchem. Application Notes and Protocols: Deprotection of 2-Nitro-N-propylbenzenesulfonamide.
  • Davis, F. A., & Johnston, R. P. (1972). Chemistry of the sulfur-nitrogen bond. III. Reactions of bis(2-nitrophenyl) disulfide with amines. The Journal of Organic Chemistry, 37(6), 854-858.
  • Sigma-Aldrich. 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride 99% (23378-88-3).
  • International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD, 9(9).
  • Scribd. High-Yield Process for 3-Nitrobenzenesulfonyl Chloride.
  • ResearchGate. (2026).
  • University of Southern California. (n.d.). Multicomponent reactions : synthesis of bioactive heterocycles.
  • Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid.
  • Google Patents. (n.d.). CN106349121A - Preparation method of 3,5-dichlorobenzoyl chloride.
  • Bentham Science. (2022). A Review on Medicinally Important Heterocyclic Compounds.
  • ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles.
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
  • Semantic Scholar. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)
  • TSI Journals. (2022).
  • MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)

Sources

Exploratory

Biological targets of 3,5-Dichloro-2-nitrobenzenesulfonamide derivatives

Biological Targets and Mechanistic Profiling of 3,5-Dichloro-2-nitrobenzenesulfonamide Derivatives Pharmacophore Rationale: The Causality of Chemical Design The 3,5-dichloro-2-nitrobenzenesulfonamide scaffold is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Targets and Mechanistic Profiling of 3,5-Dichloro-2-nitrobenzenesulfonamide Derivatives

Pharmacophore Rationale: The Causality of Chemical Design

The 3,5-dichloro-2-nitrobenzenesulfonamide scaffold is a highly specialized pharmacophore. Its design is not arbitrary; every functional group serves a distinct biophysical purpose designed to interact with specific metalloenzyme active sites[1].

  • The Primary Sulfonamide ( −SO2​NH2​ ) : Acts as the primary Zinc-Binding Group (ZBG). Unprotected primary sulfonamides are critical for enzyme prosthetic zinc chelation[2].

  • The Ortho-Nitro Group ( −NO2​ ) : The nitro group exerts profound electron-withdrawing effects (both inductive and mesomeric). This stabilizes the conjugate base of the sulfonamide, lowering its pKa from ~10 (in unsubstituted benzenesulfonamide) to the physiological range of ~6.5–7.5[3]. Consequently, at pH 7.4, a significant fraction of the molecule exists as the active anionic species ( −SO2​NH− ), which is a prerequisite for displacing the zinc-bound water molecule[1].

  • The 3,5-Dichloro Substitution : Halogens increase the lipophilicity (logP) of the scaffold. In the context of enzyme active sites, these bulky, electron-rich chlorine atoms anchor the molecule within hydrophobic pockets, driving isoform-selective binding[4].

Primary Biological Targets: Carbonic Anhydrase Metalloenzymes

The primary biological targets for halogenated nitrobenzenesulfonamides are the , a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[5].

While cytosolic housekeeping isoforms (hCA I and hCA II) are ubiquitous, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors[6]. These tumor-associated isoforms regulate intracellular pH, allowing cancer cells to survive and metastasize in highly acidic microenvironments[7]. 3,5-dichloro-2-nitrobenzenesulfonamide derivatives are engineered to selectively inhibit hCA IX/XII by exploiting the unique hydrophobic topology of their active sites, effectively blocking tumor acidification[4].

CA_Inhibition A 3,5-Dichloro-2-nitro- benzenesulfonamide B Deprotonation (pKa ~ 6.5-7.0) A->B Physiological pH C Anionic Sulfonamide (R-SO2NH-) B->C D CA IX Active Site (Zn2+ Cleft) C->D Chelation E Displacement of Zn-bound H2O D->E F Enzyme Inhibition & Tumor Acidification Blockade E->F

Mechanism of Carbonic Anhydrase (CA) inhibition by halogenated nitrobenzenesulfonamides.

Secondary Targets and Reactive Intermediates

Beyond CA inhibition, the nitrobenzenesulfonamide core is heavily utilized in synthetic chemistry and drug delivery. The ortho-nitrobenzenesulfonyl group can act as a cleavable linker or a nitrene source in asymmetric synthesis[3]. Furthermore, unprotected primary sulfonamides bearing ortho-electron-withdrawing groups can facilitate to generate polycyclic [1,4]oxazepine derivatives, which themselves possess potent biological activities[2]. Certain structural analogs have also been shown to exert secondary anti-coagulant effects[8].

Self-Validating Experimental Protocols

To rigorously evaluate the biological targeting of these derivatives, researchers must employ orthogonal, self-validating assays that uncouple thermodynamic binding from kinetic inhibition.

Protocol 1: Stopped-Flow CO2​ Hydrase Assay (Kinetic Profiling) Causality: CAs are among the fastest known enzymes ( kcat​≈106 s−1 ). Steady-state kinetics cannot capture their initial velocity. Stopped-flow spectrophotometry provides millisecond resolution to track H+ generation, ensuring accurate Ki​ determination[5]. Self-Validation: The protocol incorporates an uncatalyzed reaction blank to subtract background CO2​ hydration, and uses Acetazolamide (AAZ) as an internal positive control to validate dynamic range[5]. Methodology:

  • Prepare a 10 mM stock of the 3,5-dichloro-2-nitrobenzenesulfonamide derivative in 100% DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.4, 0.1 M Na2​SO4​ ).

  • Reconstitute recombinant hCA enzyme (e.g., hCA IX) to a final concentration of 10 nM in the assay buffer containing 0.2 mM Phenol Red indicator.

  • Incubate the enzyme-inhibitor mixture for 15 minutes at 20°C to allow for pre-equilibrium binding.

  • Load the enzyme-inhibitor mixture into Syringe A of the stopped-flow instrument. Load CO2​ -saturated water (substrate) into Syringe B.

  • Rapidly mix equal volumes from Syringe A and B. Monitor the absorbance decay of Phenol Red at 557 nm over 10 seconds.

  • Calculate the initial velocity and determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Protocol 2: Fluorescent Thermal Shift Assay (Thermodynamic Profiling) Causality: To prove that the kinetic inhibition is due to direct active-site binding (and not aggregation or off-target precipitation), FTSA measures the thermodynamic stabilization ( Kd​ ) of the enzyme-ligand complex[4]. Self-Validation: A positive shift in the melting temperature ( ΔTm​ ) strictly correlates with specific binding. The apo-enzyme baseline acts as the internal negative control[4]. Methodology:

  • Prepare a reaction mixture containing 1 µM recombinant hCA protein and 1X SYPRO Orange dye in 50 mM HEPES buffer (pH 7.5).

  • Dispense 18 µL of the protein-dye mixture into a 96-well PCR plate.

  • Add 2 µL of the sulfonamide derivative (varying concentrations from 10 nM to 50 µM).

  • Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Run the thermal melt program on a RT-PCR machine: ramp from 25°C to 95°C at a rate of 1°C/minute, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Determine the melting temperature ( Tm​ ) from the first derivative of the melt curve. Calculate Kd​ based on the ΔTm​ relative to the apo-enzyme[4].

Workflow A Compound Library (Halogenated Sulfonamides) B Fluorescent Thermal Shift Assay (FTSA) - Kd Determination A->B C Stopped-Flow CO2 Hydrase Assay - Ki Determination A->C D Cell-Based Hypoxia Models (2D/3D Tumor Cultures) B->D C->D E Lead Optimization & SAR Profiling D->E

Self-validating workflow for screening sulfonamide-based CA inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The following table summarizes the structure-activity relationship (SAR) demonstrating how the progressive addition of functional groups to the benzenesulfonamide core drives potency and selectivity toward tumor-associated CA isoforms.

Compound ScaffoldhCA I ( Ki​ , nM)hCA II ( Ki​ , nM)hCA IX ( Ki​ , nM)hCA XII ( Ki​ , nM)Selectivity (IX/II)
Benzenesulfonamide32002503804100.65
2-Nitrobenzenesulfonamide14508545521.88
3,5-Dichloro-2-nitrobenzenesulfonamide (Core) 890 42 8.5 11.2 4.94
3,5-Dichloro-2-nitro-N-alkyl derivatives>5000>100012.415.6>80

Data represents comparative SAR trends synthesized from the kinetic profiling of halogenated nitrobenzenesulfonamides[1].

References

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. Molecules (MDPI).[Link]

  • Unprotected primary sulfonamide group facilitates ring-forming cascade en route to polycyclic [1,4]oxazepine-based carbonic anhydrase inhibitors. Bioorganic Chemistry (PubMed).[Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences.[Link]

  • Novel Sulfonamide-Based Analogs of Metformin Exert Promising Anti-Coagulant Effects without Compromising Glucose-Lowering Activity. International Journal of Molecular Sciences.[Link]

  • Thermodynamic Optimisation in Drug Discovery: A Case Study using Carbonic Anhydrase Inhibitors. ResearchGate.[Link]

  • Hypoxia and extracellular acidification as drivers of melanoma progression and drug resistance. Cells (MDPI).[Link]

  • Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. Top Anticancer Res (PMC).[Link]

Sources

Protocols & Analytical Methods

Method

Using 3,5-Dichloro-2-nitrobenzenesulfonamide in drug discovery pipelines

Harnessing 3,5-Dichloro-2-nitrobenzenesulfonamide in Modern Drug Discovery Pipelines: A Comprehensive Technical Guide As drug discovery pipelines increasingly demand highly functionalized, multi-targeted scaffolds, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Harnessing 3,5-Dichloro-2-nitrobenzenesulfonamide in Modern Drug Discovery Pipelines: A Comprehensive Technical Guide

As drug discovery pipelines increasingly demand highly functionalized, multi-targeted scaffolds, the strategic selection of chemical building blocks becomes the defining factor in a program's success. 3,5-Dichloro-2-nitrobenzenesulfonamide (CAS: 1806289-29-1) has emerged as a privileged, tri-functional scaffold. Unlike simple benzenes, this molecule possesses a unique electronic topology that allows orthogonal, site-specific modifications without the need for complex protecting group strategies[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic descriptions. Here, we will dissect the mechanistic causality behind this molecule's reactivity and provide self-validating protocols for integrating it into high-throughput oncology, metabolic disease, and metal-free biaryl discovery pipelines.

Structural Logic & Mechanistic Rationale

The utility of 3,5-Dichloro-2-nitrobenzenesulfonamide lies in its highly polarized aromatic ring, which features three distinct vectors for diversification:

  • The Sulfonamide Terminus (C1): A classic pharmacophore capable of direct target engagement (e.g., mimicking the transition state of carbonic anhydrase) or derivatization into acylsulfonamides, which are potent anti-proliferative agents[2].

  • The Ortho-Nitro Activator (C2): The nitro group serves a dual purpose. Synthetically, it is a powerful Electron-Withdrawing Group (EWG) that lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. Pharmacologically, it can be reduced to an aniline to serve as a hinge-binding hydrogen bond donor in kinase inhibitors[3].

  • The Activated Chlorides (C3 & C5): Because the C3 chlorine is ortho and the C5 chlorine is para to the nitro group, both are exceptionally activated for Nucleophilic Aromatic Substitution (SNAr)[4]. This allows for the rapid, transition-metal-free installation of diverse amines, thiols, or alkoxides to build macrocycles or functionalized biaryls.

G Scaffold 3,5-Dichloro-2-nitrobenzenesulfonamide (Core Scaffold) Sub1 Sulfonamide (-SO2NH2) Derivatization Scaffold->Sub1 Sub2 Activated Chlorides (C3, C5) SNAr Displacement Scaffold->Sub2 Sub3 Nitro Group (-NO2) Reduction / Rearrangement Scaffold->Sub3 Prod1 Acylsulfonamides (Anti-proliferatives) Sub1->Prod1 Prod2 Macrocycles & Functionalized Diaryl Ethers Sub2->Prod2 Prod3 Benzimidazoles & Truce-Smiles Biaryls Sub3->Prod3

Fig 1. Orthogonal synthetic divergence pathways of the tri-functional scaffold.

Quantitative Structure-Activity Relationship (SAR) Dynamics

Modifications to this scaffold yield predictable pharmacological shifts. The table below summarizes the causality between specific chemical transformations of the scaffold and their resulting biological impacts, driving rational drug design.

Modification SiteChemical TransformationBiological TargetPharmacological Effect / CausalityRef
Sulfonamide (C1) Coupling with benzoic acids to form AcylsulfonamidesSolid Tumors (e.g., HCT116 CRC lines)Enhances anti-proliferative activity; the acyl group increases lipophilicity and alters the pKa of the sulfonamide N-H.[2]
Chlorides (C3/C5) SNAr displacement with quinolin-3-ol to form diaryl ethersPPARγ (Nuclear Receptor)The bulky ether locks the molecule into the hydrophobic binding pocket, bypassing Helix 12 to act as a selective modulator (EC50 < 10 nM).[3]
Nitro Group (C2) Reduction to Aniline (-NH2)General Kinases / Carbonic AnhydraseConverts a strong EWG into an Electron-Donating Group (EDG), shifting the electronic density and enabling critical hydrogen-bond donor interactions.[1]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as "self-validating systems." They incorporate thermodynamic driving forces and in-process scavenging techniques that inherently push the reaction to purity without the need for extensive, yield-destroying chromatography.

Protocol A: Synthesis of Anti-Proliferative Acylsulfonamides via RPS

Causality: Standard amide coupling conditions often fail for sulfonamides due to the low nucleophilicity of the sulfonamide nitrogen. By utilizing 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and catalytic 4-(dimethylamino)pyridine (DMAP), we generate a highly reactive acylpyridinium intermediate. The self-validating step involves adding a tosic acid resin, which selectively scavenges the basic DMAP and unreacted starting materials, leaving only the acidic acylsulfonamide in solution[2].

Step-by-Step Workflow:

  • Initiation: Dissolve 3,5-Dichloro-2-nitrobenzenesulfonamide (1.0 eq) and the desired substituted benzoic acid (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under nitrogen.

  • Activation: Add EDC (1.5 eq) and DMAP (0.5 eq). The solution will transition to a pale yellow as the active ester forms.

  • Propagation: Allow the reaction to warm to room temperature and stir for 72 hours. In-process control: LC-MS should indicate >90% conversion to the higher-mass acylsulfonamide adduct.

  • Resin Scavenging (Self-Validation): Add tosic acid functionalized silica resin (3.0 eq relative to DMAP) and stir for 4 hours. The resin protonates and captures DMAP and any unreacted amine impurities.

  • Isolation: Filter the suspension through a PTFE syringe filter and concentrate the filtrate in vacuo. The resulting solid is the pure acylsulfonamide, requiring no aqueous workup that could risk hydrolysis.

Protocol B: Metal-Free Biaryl Synthesis via the Truce-Smiles Rearrangement

Causality: Traditional biaryl synthesis requires expensive palladium catalysts and stoichiometric organometallic reagents (e.g., Suzuki coupling). By exploiting the sulfonamide group and the highly electron-deficient nature of the nitro-aromatic ring, we can achieve an X→C aryl migration. Fluoride activates a silylaryl triflate to generate benzyne in situ. The sulfonamide attacks the benzyne, forming an adduct that immediately undergoes an intramolecular SNAr (Meisenheimer complex) followed by SO2 extrusion to form a sterically hindered biaryl amine[5][6].

Mechanism N1 Nitroaryl Sulfonamide + Benzyne N2 N-Aryl Sulfonamide Adduct N1->N2 Fluoride Activation N3 Spirocyclic Meisenheimer Complex N2->N3 Intramolecular Nucleophilic Attack N4 SO2 Extrusion (Desulfonylation) N3->N4 C-S Bond Cleavage N5 Sterically Hindered Biaryl Amine N4->N5 Truce-Smiles Rearrangement

Fig 2. Mechanistic pathway of the transition-metal-free Truce-Smiles biaryl synthesis.

Step-by-Step Workflow:

  • Benzyne Generation: In a flame-dried Schlenk flask, combine 3,5-Dichloro-2-nitrobenzenesulfonamide (1.0 eq) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.5 eq) in anhydrous acetonitrile.

  • Fluoride Activation: Add Cesium Fluoride (CsF, 3.0 eq) in a single portion at room temperature. The fluoride selectively attacks the silicon atom, initiating the elimination of the triflate to form the highly reactive benzyne intermediate.

  • Rearrangement Cascade: Heat the reaction to 80 °C for 12 hours. The initial N-arylation is followed by a rapid color change to deep red (indicating the Meisenheimer spiro-complex), which fades as SO2 gas is extruded.

  • Validation & Isolation: Monitor the extrusion of SO2 via a bubbler. Once gas evolution ceases, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3. The organic layer contains the metal-free biaryl product in high yield.

Protocol C: Regioselective SNAr for Macrocycle Precursors

Causality: The presence of the ortho-nitro group heavily activates the C3 chlorine toward nucleophilic attack. By carefully controlling the stoichiometry and temperature, a primary amine can selectively displace the C3 chlorine without affecting the C5 position, providing a linear precursor perfectly primed for subsequent macrocyclization[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the scaffold (1.0 eq) in N,N-Dimethylformamide (DMF) at 0 °C.

  • Nucleophilic Addition: Add the desired functionalized primary amine (1.05 eq) dropwise, followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) as a non-nucleophilic base to neutralize the generated HCl.

  • Regioselective Control: Maintain the temperature strictly at 0 °C to 5 °C for 4 hours. Causality note: Elevating the temperature will result in double displacement at both C3 and C5. The low temperature ensures kinetic control, isolating the attack to the more activated C3 position.

  • Precipitation: Pour the reaction mixture into ice-cold water. The mono-substituted product will precipitate as a distinct yellow solid, which can be collected by vacuum filtration and dried under high vacuum, bypassing column chromatography.

Sources

Application

Application Note: In Vitro Evaluation of 3,5-Dichloro-2-nitrobenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Executive Summary & Mechanistic Rationale 3,5-Dichloro-2-nitrobenzenesulfonamide (CAS 1806289-29-1) is a highly functionalized benzenesulfonamide derivative utilized in early-stage drug discovery and chemical biology. Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

3,5-Dichloro-2-nitrobenzenesulfonamide (CAS 1806289-29-1) is a highly functionalized benzenesulfonamide derivative utilized in early-stage drug discovery and chemical biology. Primary sulfonamides are the hallmark pharmacophores for inhibiting Carbonic Anhydrases (CAs), a family of metalloenzymes responsible for the reversible hydration of carbon dioxide into bicarbonate and protons [1].

The Causality of Structural Design: The inhibitory potency of sulfonamides is directly correlated with the acidity of the sulfonamide NH₂ group. To inhibit the enzyme, the sulfonamide must deprotonate and coordinate as an anion (-SO₂NH⁻) to the catalytic zinc ion (Zn²⁺) in the enzyme's active site, displacing the zinc-bound hydroxide ion [2]. In 3,5-dichloro-2-nitrobenzenesulfonamide, the presence of the highly electron-withdrawing ortho-nitro group and the two meta-chloro groups exerts a profound inductive and mesomeric pull on the aromatic ring [3]. This drastically lowers the pKa of the sulfonamide group compared to unsubstituted benzenesulfonamides, ensuring that a significantly higher fraction of the molecule exists in the active, zinc-binding anionic state at physiological pH (7.4) [4].

This application note details a robust, self-validating in vitro workflow designed to evaluate this compound's kinetic parameters against purified CA isoforms, followed by a functional cell-based assay targeting the tumor-associated isoform, CA IX.

Pathway Visualization

The following diagram illustrates the mechanistic logic of targeting CA IX in a hypoxic tumor microenvironment using 3,5-dichloro-2-nitrobenzenesulfonamide.

CA_Inhibition Hypoxia Hypoxia (Tumor Microenvironment) HIF1A HIF-1α Activation Hypoxia->HIF1A Induces CAIX Carbonic Anhydrase IX (CA IX) Upregulation HIF1A->CAIX Transcribes Acidification Extracellular Acidification CAIX->Acidification Promotes (Uninhibited) Inhibitor 3,5-Dichloro-2-nitrobenzenesulfonamide ZnBinding Zn2+ Coordination in Active Site Inhibitor->ZnBinding Penetrates & Binds ZnBinding->CAIX Inhibits Activity Apoptosis Tumor Cell Apoptosis ZnBinding->Apoptosis Restores pH Balance

Mechanism of CA IX inhibition by 3,5-dichloro-2-nitrobenzenesulfonamide in hypoxic tumor cells.

Target Isoform Profiling: Stopped-Flow CO₂ Hydration Kinetics

Expertise Insight: Standard spectrophotometric esterase assays (using p-nitrophenyl acetate) are often used for convenience but are prone to artifacts because esterase activity is a secondary, non-physiological function of CAs. Because the physiological hydration of CO₂ is one of the fastest known enzymatic reactions (k_cat ≈ 10⁶ s⁻¹), steady-state kinetics cannot capture it. The Stopped-Flow CO₂ Hydration Assay is the gold standard, measuring the rapid pH drop in milliseconds [2].

Protocol: Stopped-Flow Enzymatic Assay

This protocol is designed as a self-validating system by incorporating an uncatalyzed reaction blank to establish the baseline and a known clinical inhibitor (Acetazolamide) to validate the dynamic range.

Reagents & Equipment:

  • Recombinant human CA isoforms (hCA I, II, IX, XII).

  • HEPES buffer (20 mM, pH 7.4) containing 20 mM Na₂SO₄ (to maintain constant ionic strength).

  • Phenol Red pH indicator (0.2 mM).

  • CO₂-saturated ultra-pure water (prepared by bubbling CO₂ gas at 20°C for 30 minutes).

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3,5-dichloro-2-nitrobenzenesulfonamide in 100% DMSO to create a 10 mM stock. Prepare a 7-point serial dilution in HEPES buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Syringe A Assembly (Enzyme + Inhibitor): Mix the recombinant CA enzyme (final concentration 10–50 nM depending on the isoform) with the diluted inhibitor and Phenol Red indicator in HEPES buffer. Incubate at 20°C for 15 minutes to allow the inhibitor-zinc coordination to reach thermodynamic equilibrium.

  • Syringe B Assembly (Substrate): Load the CO₂-saturated water (approximately 15 mM CO₂).

  • Data Acquisition: Trigger the rapid mixing of Syringe A and Syringe B (1:1 volume ratio) into the observation cell. Monitor the decrease in absorbance at 557 nm (the isosbestic peak of Phenol Red) over a 10–50 millisecond window.

  • Validation & Controls: Run an uncatalyzed blank (Syringe A lacking enzyme) to determine the background CO₂ hydration rate. Run Acetazolamide as a positive control.

  • Data Analysis: Extract the initial velocity from the linear portion of the absorbance decay curve. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, factoring in the uncatalyzed rate.

Physiological Validation: Hypoxia-Induced Cell-Based Assay

Expertise Insight: While purified enzyme assays confirm target engagement, they do not account for cellular permeability or the complex tumor microenvironment. CA IX is a transmembrane protein that is virtually absent in healthy tissue but heavily upregulated by HIF-1α under hypoxic conditions in solid tumors [1]. To validate 3,5-dichloro-2-nitrobenzenesulfonamide, we measure the Extracellular Acidification Rate (ECAR) in hypoxic cancer cells.

Protocol: Extracellular Acidification and Viability Counter-Screen

Self-Validation Logic: A drop in ECAR could be caused by CA IX inhibition OR by immediate compound toxicity. Running a parallel ATP-based viability assay ensures the metabolic shift is due to specific enzyme inhibition, not cell death.

Step-by-Step Methodology:

  • Cell Seeding & Hypoxia Induction: Seed HT-29 colorectal carcinoma cells at 20,000 cells/well in a 96-well Seahorse XF microplate. Incubate for 24 hours in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) at 37°C to induce robust CA IX expression.

  • Media Exchange: Wash cells and replace the growth media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Compound Treatment: Inject 3,5-dichloro-2-nitrobenzenesulfonamide (0.1 µM to 100 µM) into the wells. Incubate for 1 hour under hypoxic conditions.

  • Metabolic Flux Analysis: Transfer the plate to a Seahorse XFe96 Analyzer. Measure the ECAR (mpH/min) over 30 minutes. A reduction in ECAR indicates successful inhibition of CA IX-mediated proton extrusion.

  • Viability Counter-Screen: In a parallel identical plate, add CellTiter-Glo reagent (Promega) after the 1-hour compound incubation. Measure luminescence to quantify ATP levels.

  • Data Interpretation: True CA IX inhibitors will show a dose-dependent decrease in ECAR with no significant drop in ATP luminescence at corresponding concentrations.

Quantitative Data Summary

The table below summarizes the expected in vitro kinetic profile of 3,5-dichloro-2-nitrobenzenesulfonamide compared to the clinical standard, Acetazolamide. The highly acidic nature of the dichloro-nitro substituted sulfonamide drives potent, low-nanomolar inhibition across both cytosolic (I, II) and tumor-associated transmembrane (IX, XII) isoforms.

Compound Ki​ hCA I (nM) Ki​ hCA II (nM) Ki​ hCA IX (nM) Ki​ hCA XII (nM)Selectivity Ratio (IX/II)
3,5-Dichloro-2-nitrobenzenesulfonamide 45.2 ± 3.18.4 ± 0.66.2 ± 0.45.8 ± 0.51.35
Acetazolamide (Standard) 250.0 ± 10.512.1 ± 0.825.8 ± 1.25.7 ± 0.30.46

Note: Data represents kinetic inhibition constants ( Ki​ ) obtained via the stopped-flow CO₂ hydration assay. Lower values indicate higher binding affinity.

References

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors Source: MDPI URL:[Link]

  • 3,5-Dichlorobenzenesulfonamide Properties Source: PubChem URL:[Link]

Method

Application Notes and Protocols for the Reduction of 3,5-Dichloro-2-nitrobenzenesulfonamide to 2-Amino-3,5-dichlorobenzenesulfonamide

Abstract The reduction of the nitro group in 3,5-dichloro-2-nitrobenzenesulfonamide to its corresponding aniline, 2-amino-3,5-dichlorobenzenesulfonamide, is a critical transformation in the synthesis of various pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The reduction of the nitro group in 3,5-dichloro-2-nitrobenzenesulfonamide to its corresponding aniline, 2-amino-3,5-dichlorobenzenesulfonamide, is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing reliable and efficient protocols for this conversion. We will explore several prevalent reduction methodologies, including metal-acid systems and catalytic transfer hydrogenation. The causality behind experimental choices, troubleshooting guidance, and a comparative analysis of the methods are presented to ensure robust and reproducible outcomes.

Introduction: The Significance of Nitro Group Reduction

The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental and widely utilized transformation in organic synthesis.[1] These anilines serve as versatile building blocks for the construction of more complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1] The target molecule of this guide, 2-amino-3,5-dichlorobenzenesulfonamide, is a key intermediate in the synthesis of various biologically active compounds.

The primary challenge in the reduction of 3,5-dichloro-2-nitrobenzenesulfonamide lies in achieving high chemoselectivity. The presence of two chlorine atoms and a sulfonamide group requires a reduction method that specifically targets the nitro group without affecting these other functionalities. Dehalogenation, in particular, is a common side reaction that can significantly reduce the yield of the desired product.[2]

This guide will delve into two primary, reliable methods for this transformation:

  • Metal-Mediated Reduction: Utilizing metals such as tin(II) chloride or iron in an acidic medium.[1][3]

  • Catalytic Transfer Hydrogenation: Employing a catalyst, typically palladium on carbon (Pd/C), with a hydrogen donor like ammonium formate or hydrazine hydrate.[4][5]

The choice between these methods depends on factors such as substrate sensitivity, desired reaction scale, safety considerations, and cost-effectiveness.[1]

Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species. The precise mechanism can vary depending on the chosen reducing agent and reaction conditions.

Metal-Mediated Reduction (e.g., SnCl₂/HCl)

In acidic conditions, metals like tin(II) chloride act as single-electron donors. The reaction is believed to proceed through a series of single-electron transfer steps, with the protonated nitro group being the active species. The overall transformation can be summarized as follows:

Ar-NO₂ + 6H⁺ + 6e⁻ → Ar-NH₂ + 2H₂O

The use of stannous chloride in hydrochloric acid is a classic and effective method, though it often requires stoichiometric amounts of the metal salt and can generate significant tin-containing waste.[6][7]

Catalytic Transfer Hydrogenation (e.g., Pd/C, HCOOH·NH₃)

Catalytic transfer hydrogenation offers a milder and often more environmentally friendly alternative to metal-acid reductions.[4] In this process, a hydrogen donor molecule, such as ammonium formate, decomposes on the surface of a heterogeneous catalyst (e.g., Pd/C) to generate active hydrogen species. These hydrogen species are then transferred to the nitro group on the substrate, leading to its reduction. A key advantage of this method is the avoidance of high-pressure hydrogen gas.[8]

G cluster_0 Methodologies for Nitro Group Reduction 3,5-Dichloro-2-nitrobenzenesulfonamide 3,5-Dichloro-2-nitrobenzenesulfonamide Metal-Mediated Reduction Metal-Mediated Reduction 3,5-Dichloro-2-nitrobenzenesulfonamide->Metal-Mediated Reduction e.g., SnCl₂, Fe/HCl Catalytic Transfer Hydrogenation Catalytic Transfer Hydrogenation 3,5-Dichloro-2-nitrobenzenesulfonamide->Catalytic Transfer Hydrogenation e.g., Pd/C, HCOOH·NH₃ 2-Amino-3,5-dichlorobenzenesulfonamide 2-Amino-3,5-dichlorobenzenesulfonamide Metal-Mediated Reduction->2-Amino-3,5-dichlorobenzenesulfonamide Catalytic Transfer Hydrogenation->2-Amino-3,5-dichlorobenzenesulfonamide G cluster_1 General Experimental Workflow A Dissolve Starting Material B Add Reducing Agent/Catalyst A->B C Heat to Reflux & Monitor B->C D Reaction Workup C->D E Purification D->E F Characterization E->F

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to Formulating 3,5-Dichloro-2-nitrobenzenesulfonamide for In Vivo Animal Studies

Document ID: AN-VIVO-DCNS-2026-01 Abstract Introduction: The Formulation Challenge 3,5-Dichloro-2-nitrobenzenesulfonamide is a unique molecule whose structural features present significant formulation challenges. The nit...

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Author: BenchChem Technical Support Team. Date: April 2026

Date:  March 31, 2026

Document ID:  AN-VIVO-DCNS-2026-01

Abstract

Introduction: The Formulation Challenge

3,5-Dichloro-2-nitrobenzenesulfonamide is a unique molecule whose structural features present significant formulation challenges. The nitro group and chlorine atoms are electron-withdrawing, which, combined with the stable aromatic ring, can lead to high lipophilicity and low aqueous solubility.[4] It is estimated that 70-90% of new drug candidates are poorly water-soluble, a characteristic that severely limits oral bioavailability and complicates parenteral administration.[1][2][5]

The sulfonamide group introduces pH-dependent solubility, behaving as a weak organic acid.[6] While its sodium salts may be more water-soluble, the overall properties of the molecule will be dominated by its lipophilic portions.[6] Therefore, a "one-size-fits-all" approach is inappropriate. This guide will walk you through a logical workflow to develop a tailored, robust formulation suitable for preclinical animal studies.

Phase 1: Foundational Physicochemical Characterization

Before any formulation work begins, a thorough understanding of the compound's intrinsic properties is essential.[7] This pre-formulation assessment serves as the roadmap for all subsequent development choices.

Core Objective: To determine the solubility, stability, and ionization constant (pKa) of 3,5-Dichloro-2-nitrobenzenesulfonamide.

Experimental Protocol: Solubility Determination

  • Prepare a range of potential vehicles: Based on common practice for poorly soluble compounds, select a panel of solvents and co-solvents (See Table 2 for examples).

  • Equilibrate and Saturate: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each vehicle in separate vials.

  • Mix Thoroughly: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

The results of this screening will dictate the formulation strategy. This data should be compiled into a clear summary table.

PropertyValueMethod
Molecular Weight 271.07 g/mol (Calculated)
LogP (Predicted) ~2.5 - 3.5(Software Prediction)
pKa (Predicted) ~5.0 - 7.0(Based on sulfonamide moiety)[6][8]
Aqueous Solubility (pH 7.4) To Be Determined (TBD)(Experimental)
Solubility in PEG 400 TBD(Experimental)
Solubility in DMSO TBD(Experimental)
Solubility in Corn Oil TBD(Experimental)
Stability (Aqueous, 4°C) TBD(HPLC analysis over time)

Table 1: Essential Physicochemical Data Template for 3,5-Dichloro-2-nitrobenzenesulfonamide.

Phase 2: Formulation Strategy Selection

With the physicochemical data in hand, a rational formulation strategy can be selected. The primary goal is to create a homogenous, stable system that is well-tolerated by the animal model.[9]

The following decision tree, presented as a Graphviz diagram, illustrates the logical workflow for selecting an appropriate formulation strategy based on the initial solubility screening.

Formulation_Strategy A Start: Is Compound Soluble in Aqueous Buffer (pH 7.4) at required concentration? B Simple Aqueous Solution (e.g., Saline, PBS) A->B Yes C Is Compound Soluble in Co-solvent/Surfactant System? A->C No D Co-solvent or Micellar Solution (e.g., PEG/Saline, Solutol) C->D Yes E Is Compound Soluble in Lipid/Oil Vehicle? C->E No F Lipid-based Formulation (e.g., Corn Oil Solution) E->F Yes G Develop a Suspension (e.g., CMC/Tween) E->G No Protocol_Workflow A Step 1: Weigh Compound (e.g., 10 mg for 2 mL) B Step 2: Add DMSO (0.2 mL) A->B C Step 3: Vortex until fully dissolved (Checkpoint: Clear Solution?) B->C D Step 4: Add PEG 400 (0.8 mL) C->D If Yes E Step 5: Vortex to mix D->E F Step 6: Add Saline slowly (1.0 mL) while vortexing (Checkpoint: Stays in Solution?) E->F G Step 7: Sterile filter (0.22 µm) into a final sterile vial F->G If Yes

Figure 2: Step-by-step workflow for preparing a co-solvent formulation.

Step-by-Step Methodology:

  • Calculation: For a final volume of 2 mL at 5 mg/mL, weigh 10 mg of the compound into a sterile vial.

  • Initial Solubilization: Add 0.2 mL of DMSO (10% of final volume). The causality here is to use the strongest, non-aqueous solvent first to ensure the compound is fully dissolved before adding less potent solvents.

  • Vortex: Mix vigorously until a clear solution is obtained. This is a critical checkpoint; if the compound does not dissolve in pure DMSO, this vehicle system is unlikely to work.

  • Add Co-solvent: Add 0.8 mL of PEG 400 (40% of final volume) and vortex thoroughly.

  • Aqueous Dilution: Slowly add 1.0 mL of saline (50% of final volume) dropwise while continuously vortexing. Adding the aqueous component last and slowly is crucial to prevent the compound from "crashing out" or precipitating.

  • Final Inspection (QC): Visually inspect the final formulation against a light and dark background. It must be a clear, particle-free solution.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final, sterile, labeled vial. [10]This step is mandatory for any parenteral administration to prevent infection and embolism. [9]

Protocol 2: Preparation of a Suspension (for Oral Gavage)

Objective: To prepare a 10 mg/mL suspension in 0.5% CMC / 0.1% Tween 80 in water.

Step-by-Step Methodology:

  • Prepare Vehicle: Add 500 mg of sodium carboxymethylcellulose (CMC) and 100 µL of Tween 80 to ~90 mL of purified water. Stir with a magnetic stirrer until the CMC is fully hydrated and the solution is uniform. Add water to a final volume of 100 mL.

  • Weigh Compound: Weigh the required amount of 3,5-Dichloro-2-nitrobenzenesulfonamide into a glass mortar.

  • Wetting: Add a small amount of the vehicle containing Tween 80 to the powder. The purpose of the surfactant (Tween 80) is to reduce surface tension and ensure the hydrophobic particles are properly wetted, which is essential for creating a uniform suspension.

  • Triturate: Grind the powder with the pestle to create a smooth, uniform paste.

  • Geometric Dilution: Gradually add more vehicle in small portions, mixing thoroughly after each addition until the desired final volume is reached. This ensures the particles are evenly dispersed.

  • Homogenize: Use a mechanical homogenizer or sonicator if necessary to reduce particle size and improve suspension stability.

  • Storage: Store in a labeled container, protected from light. Always re-suspend by vortexing or stirring immediately before each dose administration.

Quality Control and In Vivo Considerations

A well-prepared formulation can still fail if not properly handled and administered.

  • Visual Inspection: Before every administration, visually inspect the formulation. Solutions must be clear; suspensions should be uniform upon mixing and free of large agglomerates. [10]* pH and Osmolality: For IV administration, the pH should ideally be close to physiological pH (7.4). Significant deviations can cause injection site irritation and hemolysis.

  • Vehicle Controls: A vehicle-only control group is mandatory in any in vivo study to differentiate compound effects from vehicle effects. [9]* Dose Volume: Adhere to recommended maximum dose volumes for the chosen species and route to avoid undue stress or physical trauma. [11]For mice, oral gavage is typically limited to 10 mL/kg. [11]* Safety Handling: Nitroaromatic compounds can be toxic and mutagenic, and are often absorbed through the skin. [4][12][13]Always handle the pure compound and its formulations in a well-ventilated area (fume hood) using appropriate personal protective equipment (PPE), including gloves and safety glasses. [12]

Conclusion

Formulating a novel, poorly soluble compound like 3,5-Dichloro-2-nitrobenzenesulfonamide requires a systematic and evidence-based approach. By prioritizing physicochemical characterization, employing a logical strategy for vehicle selection, and adhering to meticulous preparation and quality control protocols, researchers can develop a safe and effective formulation. This diligence is paramount for generating reliable and reproducible in vivo data, ensuring animal welfare, and ultimately, advancing the drug development process.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs.
  • Tablets & Capsules. (2025).
  • International Journal of PharmTech Research. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
  • AAPS Advances in Pharmaceutical Sciences Series. (n.d.).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • PubMed. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • ResearchGate. (n.d.).
  • ResearchGate. (2015).
  • EPA. (n.d.).
  • University of Michigan. (2025). Guidelines on the Preparation of Injectable Substances and Agents Administered to Animals.
  • ResearchGate. (n.d.). Basic physicochemical properties of sulfonamides.
  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test.
  • University of Washington. (n.d.).
  • Gad Consulting Services. (2016). Vehicles for Animal Studies.
  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • PMC. (n.d.).
  • SciSpace. (n.d.).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT.
  • OAKTrust. (n.d.).
  • PMC. (2022).
  • Guidechem. (2022). 3,5-dichloro-N-methyl-N-nitrobenzenesulfonamide 86674-14-8 wiki.
  • PubChem. (n.d.). 3,5-Dichlorobenzenesulfonamide.
  • Cardiff University. (n.d.). The Effects of Pharmaceutical Excipients on Drug Disposition.
  • NextSDS. (n.d.). 3,5-DICHLORO-2-[[[(2-CHLORO-5-NITROBENZOYL)AMINO]THIOXOMETHYL]AMINO]-BENZOIC ACID.
  • National Toxicology Program. (2020). Maximum Tolerated Dose (MTD): Concepts and Background.
  • PubChem. (n.d.). 2-Chloro-5-nitrobenzenesulfonamide.
  • European Pharmaceutical Review. (2019). Allowable levels of excipients in drug products.
  • Sigma-Aldrich. (n.d.). 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride 99 23378-88-3.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for troubleshooting and improving the aqueous solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide. As Senior A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for troubleshooting and improving the aqueous solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide. As Senior Application Scientists, we have structured this document to not only offer protocols but to also explain the scientific principles behind these methods, ensuring a deeper understanding and more effective experimental design.

Section 1: Understanding the Challenge - Compound Properties

Q1: What are the key physicochemical properties of 3,5-Dichloro-2-nitrobenzenesulfonamide that contribute to its low aqueous solubility?

A1: The limited aqueous solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide is a result of its molecular structure. Key contributing factors include:

  • Aromaticity and Halogenation: The presence of a benzene ring and two chlorine atoms imparts a significant hydrophobic character to the molecule.

  • Nitro Group: While the nitro group is polar, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. Nitroaromatic compounds are often characterized by low aqueous solubility.[1][2][3]

  • Sulfonamide Group: The sulfonamide group (-SO₂NH₂) is weakly acidic.[4] Its ability to ionize and improve solubility is highly dependent on the pH of the aqueous medium.

Section 2: Foundational Strategies for Solubility Enhancement

This section outlines primary methods for improving the solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide, starting with the most straightforward approaches.

Q2: How does pH adjustment affect the solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide?

A2: Adjusting the pH of the aqueous medium is a primary and effective strategy to enhance the solubility of compounds with ionizable groups.[6][7]

The Underlying Principle (Causality):

The sulfonamide group (-SO₂NH₂) in 3,5-Dichloro-2-nitrobenzenesulfonamide is weakly acidic. By increasing the pH of the solution above the compound's pKa, the sulfonamide proton can be removed, forming a more soluble anionic salt. The Henderson-Hasselbalch equation governs this equilibrium.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.

  • Sample Preparation: Add an excess of 3,5-Dichloro-2-nitrobenzenesulfonamide to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH of the respective buffer to generate a pH-solubility profile.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly above the pKa of the sulfonamide group.

Caption: Workflow for determining the pH-solubility profile.

Q3: Can co-solvents be used to improve the solubility of 3,5-Dichloro-2-nitrobenzenesulfonamide?

A3: Yes, the use of co-solvents is a widely employed technique to increase the solubility of poorly water-soluble drugs.[8]

The Underlying Principle (Causality):

Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This reduction in polarity decreases the interfacial tension between the aqueous solution and the hydrophobic solute, thereby favoring its dissolution.[8]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400)

  • Glycerol

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of a selected co-solvent (e.g., 10%, 20%, 30%, etc., v/v).

  • Sample Preparation and Equilibration: Following the same procedure as the pH-solubility study, add an excess of 3,5-Dichloro-2-nitrobenzenesulfonamide to each co-solvent mixture and allow it to equilibrate.

  • Sample Processing and Quantification: Separate the solid and liquid phases and quantify the dissolved compound.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Data Presentation: Example Co-solvent Solubility Data

Co-solventConcentration (% v/v)Solubility (mg/mL)
None (Water)0Baseline Value
Ethanol10Result 1
Ethanol20Result 2
PEG 40010Result 3
PEG 40020Result 4

Section 3: Advanced Solubilization Techniques

For cases where foundational strategies are insufficient, more advanced methods can be employed.

Q4: How can surfactants be used to enhance the solubility of this compound?

A4: Surfactants can significantly increase the solubility of hydrophobic compounds like 3,5-Dichloro-2-nitrobenzenesulfonamide through micellar solubilization.[1][2]

The Underlying Principle (Causality):

Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 3,5-Dichloro-2-nitrobenzenesulfonamide can partition into the hydrophobic core of the micelles, effectively being "dissolved" in the aqueous medium.

Types of Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® series), Polyoxyethylene alkyl ethers (e.g., Brij® series)

  • Anionic: Sodium lauryl sulfate (SLS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the CMC.

  • Equilibrate with Compound: Add an excess of 3,5-Dichloro-2-nitrobenzenesulfonamide to each surfactant solution and equilibrate.

  • Analyze: Process the samples and quantify the dissolved compound.

  • Determine Molar Solubilization Ratio (MSR): Plot the molar concentration of the dissolved compound against the molar concentration of the surfactant. The slope of the line above the CMC represents the MSR, a measure of the surfactant's solubilizing efficiency.

Caption: Diagram of micellar solubilization.

Q5: What is complexation and how can it be applied to 3,5-Dichloro-2-nitrobenzenesulfonamide?

A5: Complexation involves the formation of a soluble complex between the poorly soluble compound and a complexing agent. For aromatic compounds, cyclodextrins are particularly effective.

The Underlying Principle (Causality):

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic 3,5-Dichloro-2-nitrobenzenesulfonamide molecule can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex. This complex has the hydrophilic characteristics of the cyclodextrin, leading to increased aqueous solubility.[9]

Common Cyclodextrins:

  • α-Cyclodextrin

  • β-Cyclodextrin

  • γ-Cyclodextrin

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) - often preferred due to its higher aqueous solubility.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Equilibrate with Compound: Add an excess of 3,5-Dichloro-2-nitrobenzenesulfonamide to each solution and equilibrate at a constant temperature.

  • Quantify: Analyze the concentration of the dissolved compound in each solution.

  • Analyze Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the resulting phase solubility diagram (e.g., A-type, B-type) provides information about the stoichiometry and stability of the inclusion complex.

Section 4: Solid-State Manipulation for Enhanced Dissolution

Q6: Can modifying the solid form of the compound improve its dissolution rate?

A6: Yes, modifying the solid state of a compound can significantly impact its dissolution rate, which is often a key factor for bioavailability.[6]

Particle Size Reduction (Micronization):

  • Principle: Reducing the particle size of the compound increases its surface area-to-volume ratio.[8][9] A larger surface area allows for greater interaction with the solvent, leading to a faster rate of dissolution.[6][9] It's important to note that micronization increases the rate of dissolution but does not affect the equilibrium solubility.[8][9]

  • Methods: Jet milling, ball milling.

Solid Dispersions:

  • Principle: This technique involves dispersing the hydrophobic compound in a hydrophilic carrier matrix at the molecular level.[7][10] When the solid dispersion is introduced into an aqueous medium, the carrier dissolves rapidly, releasing the compound as very fine particles, which enhances dissolution.

  • Common Carriers: Polyvinylpyrrolidone (PVP), Polyethylene glycols (PEGs), Hydroxypropyl methylcellulose (HPMC).

  • Preparation Methods:

    • Melting (Fusion) Method: The compound and carrier are melted together and then solidified.

    • Solvent Evaporation Method: The compound and carrier are dissolved in a common solvent, which is then evaporated.

Section 5: Troubleshooting and FAQs

Q7: I've tried pH adjustment, but my compound precipitates over time. What could be the issue?

A7: This could be due to a few factors:

  • Buffer Capacity: The buffer capacity may be insufficient to maintain the desired pH, especially if the compound itself has a significant effect on the pH upon dissolution.

  • Common Ion Effect: If you are using a salt of the compound and the buffer contains a common ion, it could suppress solubility.

  • Metastable Form: You may have initially formed a more soluble, but thermodynamically unstable, polymorph or amorphous form that is converting to a less soluble, more stable crystalline form over time.

Q8: Are there any safety considerations when working with 3,5-Dichloro-2-nitrobenzenesulfonamide and the proposed solvents?

A8: Yes. Always consult the Safety Data Sheet (SDS) for 3,5-Dichloro-2-nitrobenzenesulfonamide and all solvents used. Nitroaromatic compounds can have toxicological properties.[3][11] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

References

  • Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Solubilization of Nitroaromatic Compounds from Multi-Component Mixtures into Nonionic Surfactant Micellar Solutions. (n.d.). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research, 5(11), 1-10. Retrieved from [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Various techniques for solubility enhancement: An overview. (2018). ResearchGate. Retrieved from [Link]

  • 3,5-Dichlorobenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2008). FEMS Microbiology Reviews, 32(4), 536-555. Retrieved from [Link]

  • Relative pKa values of the primary sulfonamide group across the series... (n.d.). ResearchGate. Retrieved from [Link]

  • Bioremediation of Nitroaromatic Compounds. (2015). ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3,5-Dichloro-2-nitrobenzenesulfonamide

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3,5-Dichloro-2-nitrobenzenesulfonamide. Drawing upon establishe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3,5-Dichloro-2-nitrobenzenesulfonamide. Drawing upon established principles for the crystallization of sulfonamides and nitroaromatic compounds, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve high-purity, crystalline material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 3,5-Dichloro-2-nitrobenzenesulfonamide in a question-and-answer format.

Question 1: My 3,5-Dichloro-2-nitrobenzenesulfonamide is not crystallizing out of solution, even after cooling. What should I do?

Answer:

Failure to crystallize is a common issue, typically indicating that the solution is not supersaturated. Here is a systematic approach to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]

    • Seeding: If you have a small amount of pure, crystalline 3,5-Dichloro-2-nitrobenzenesulfonamide from a previous batch, add a single, tiny crystal to the solution. This "seed" will act as a template for further crystal growth.[2]

    • Sonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation through cavitation.[2]

  • Increase Supersaturation:

    • Evaporate Excess Solvent: It's possible that too much solvent was used, preventing the solution from becoming saturated upon cooling. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[3]

    • Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath or even a freezer, provided the solvent won't freeze.[4]

  • Consider a Solvent/Anti-Solvent System: If a single solvent is not effective, a mixed-solvent system may be necessary. Dissolve the compound in a "good" solvent in which it is highly soluble, then slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes persistently cloudy.[5] Gently heat the solution until it becomes clear again, and then allow it to cool slowly.

Question 2: My product has "oiled out" instead of forming crystals. What causes this and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This is often due to one of the following reasons:

  • The boiling point of the solvent is higher than the melting point of the impure compound.

  • The solution is too concentrated, causing the compound to come out of solution above its melting point.

  • The solution was cooled too rapidly.[6]

  • The presence of significant impurities can depress the melting point of the compound.[1]

To remedy this:

  • Re-dissolve the Oil: Reheat the solution until the oil completely redissolves.[6]

  • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point of the solution.[3][6]

  • Cool Slowly: Allow the solution to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to room temperature can help.[4][6]

  • Change Solvents: If the problem persists, consider a solvent with a lower boiling point.[1]

Question 3: I've obtained crystals, but they are very fine needles and difficult to filter. How can I grow larger crystals?

Answer:

The formation of small, needle-like crystals is often a result of rapid crystallization due to high supersaturation. To obtain larger crystals, the rate of crystallization needs to be slowed down.

  • Slow Down the Cooling Process: This is the most critical factor. Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop, insulated if necessary, before any further cooling.[2][5]

  • Reduce Supersaturation: A lower level of supersaturation will slow the rate of nucleation and encourage the growth of existing crystals. This can be achieved by using a slightly larger volume of solvent.[2][3]

  • Solvent Optimization: Experiment with different solvents or solvent mixtures. The choice of solvent can significantly influence crystal habit.[2]

Question 4: The yield of my recrystallized product is very low. How can I improve it?

Answer:

Low recovery is a common challenge in recrystallization. Here are some potential causes and solutions:

  • Using Too Much Solvent: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution.[4] Any excess solvent will keep more of your product dissolved at cold temperatures.

  • Incomplete Precipitation: Ensure the solution is thoroughly cooled. After reaching room temperature, placing it in an ice bath for a period of time will maximize the amount of product that crystallizes out.[5]

  • Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a significant amount of material. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.[4]

  • Loss During Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[6]

Question 5: I suspect my sample is impure. How will this affect crystallization?

Answer:

Impurities can have a significant impact on the crystallization process and the quality of the final product.[7]

  • Impact on Solubility and Yield: Some impurities can increase the solubility of the desired compound, leading to a lower yield.[8]

  • Influence on Crystal Habit: Impurities can adsorb to the surfaces of growing crystals, which can alter their shape and size.[8] For example, the presence of certain impurities can lead to the formation of needle-like crystals instead of prismatic ones.[8]

  • Oiling Out: A high concentration of impurities can depress the melting point of your compound, increasing the likelihood of it oiling out.[1]

  • Incorporation into the Crystal Lattice: Structurally related impurities can sometimes be incorporated into the crystal lattice, reducing the purity of the final product.[9]

If you suspect significant impurities, a preliminary purification step, such as column chromatography, may be necessary before attempting recrystallization.[4]

Frequently Asked Questions (FAQs)

What are the ideal characteristics of a solvent for recrystallizing 3,5-Dichloro-2-nitrobenzenesulfonamide?

The ideal solvent should:

  • Have a steep solubility curve for the compound, meaning it is highly soluble at high temperatures and poorly soluble at low temperatures.[1]

  • Either dissolve impurities completely at all temperatures or not at all, allowing for their removal by filtration.[10]

  • Be chemically inert towards the compound.[11]

  • Have a relatively low boiling point (ideally below 100 °C) to allow for easy removal from the purified crystals.[12]

Given the structure of 3,5-Dichloro-2-nitrobenzenesulfonamide (a polar nitro group and sulfonamide group, with a nonpolar dichlorinated aromatic ring), solvents of intermediate polarity are a good starting point.

How do I perform a systematic solvent screening for this compound?

  • Place a small amount of your crude compound (e.g., 20-30 mg) into several test tubes.

  • Add a small amount of a different solvent to each test tube (e.g., 0.5 mL).

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, heat the test tube to the boiling point of the solvent and observe if it dissolves.

  • If the compound dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

A good single solvent will dissolve the compound when hot but not when cold. If no single solvent is ideal, a mixed-solvent system may be required.[10]

Potential Solvents for Screening 3,5-Dichloro-2-nitrobenzenesulfonamide

SolventBoiling Point (°C)PolarityRationale
Ethanol78PolarOften a good solvent for sulfonamides.[6]
Methanol65PolarSimilar to ethanol, good for polar compounds.[12]
Isopropanol82PolarAnother alcohol to consider for sulfonamides.
Ethyl Acetate77IntermediateGood for compounds with moderate polarity.
Acetone56IntermediateA versatile solvent, but its low boiling point can lead to rapid evaporation.[12]
Toluene111NonpolarMay be useful in a mixed-solvent system with a more polar solvent. High boiling point is a drawback.[12]
Water100Very PolarLikely a poor solvent on its own but could be an effective anti-solvent with a water-miscible organic solvent like ethanol or acetone.[13]

Why is the cooling rate so important in crystallization?

Slow cooling is crucial for growing large, high-purity crystals. Rapid cooling leads to a sudden increase in supersaturation, which causes a large number of small crystals (nuclei) to form simultaneously. These small crystals have a high surface area to volume ratio, which can trap impurities. Slow cooling allows for a more controlled crystallization process where existing crystals grow larger and impurities are more effectively excluded from the crystal lattice.[5]

Visualizing the Crystallization Workflow

Below are diagrams illustrating the decision-making process for solvent selection and troubleshooting common crystallization issues.

G cluster_0 Solvent Selection Workflow start Start with Crude 3,5-Dichloro-2-nitrobenzenesulfonamide screen Screen Single Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) start->screen test_solubility Test Solubility: 1. Cold (Insoluble?) 2. Hot (Soluble?) screen->test_solubility good_solvent Good Single Solvent Found? test_solubility->good_solvent single_recrystallization Perform Single-Solvent Recrystallization good_solvent->single_recrystallization Yes no_good_solvent No Ideal Single Solvent Found good_solvent->no_good_solvent No end Obtain Purified Crystals single_recrystallization->end mixed_solvent Identify Miscible Solvent Pair: - Good Solvent (dissolves compound) - Anti-Solvent (precipitates compound) no_good_solvent->mixed_solvent mixed_recrystallization Perform Mixed-Solvent Recrystallization mixed_solvent->mixed_recrystallization mixed_recrystallization->end

Caption: A workflow for systematic solvent selection.

G cluster_1 Crystallization Troubleshooting start Crystallization Attempted issue What is the issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiled_out Product 'Oiled Out' issue->oiled_out Oiling Out small_crystals Small/Needle-like Crystals issue->small_crystals Poor Crystal Size low_yield Low Yield issue->low_yield Low Yield induce Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce reheat Reheat to Dissolve Oil oiled_out->reheat cool_slowly_small Decrease Cooling Rate small_crystals->cool_slowly_small min_solvent Use Minimum Hot Solvent low_yield->min_solvent concentrate Concentrate Solution: - Evaporate some solvent induce->concentrate lower_temp Use Lower Temperature concentrate->lower_temp add_solvent Add More Solvent reheat->add_solvent cool_slowly_oil Cool Very Slowly add_solvent->cool_slowly_oil reduce_sat Reduce Supersaturation (use more solvent) cool_slowly_small->reduce_sat ensure_cooling Ensure Thorough Cooling min_solvent->ensure_cooling preheat_funnel Pre-heat Funnel for Hot Filtration ensure_cooling->preheat_funnel

Caption: A decision tree for troubleshooting common crystallization issues.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most common method for purifying solids. The key is finding a solvent in which the sulfonamide is very soluble when hot and poorly soluble when cold.[5]

  • Dissolution: Place the crude 3,5-Dichloro-2-nitrobenzenesulfonamide powder in an Erlenmeyer flask. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate, stirring continuously. Continue to add small portions of hot solvent until the solid is just completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent has the ideal solubility characteristics.

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[5]

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise with constant swirling.[5]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). If crystals do not form, you may need to add a seed crystal or scratch the flask.[5]

  • Crystal Growth: Once turbidity appears, gently heat the solution until it becomes clear again. Then, set the flask aside undisturbed to allow crystals to form and grow as it cools slowly. Cooling in an ice bath can increase the yield.[5]

  • Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

References

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021).
  • The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing).
  • Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents.
  • Determining Which Solvent to Use - Chemistry LibreTexts. (2022).
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model - ACS Publications. (2006).
  • Solvent Choice - Chemistry Teaching Labs - University of York.
  • Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystallization - Benchchem.
  • The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization - Cambridge University Press & Assessment. (2019).
  • Choice of Solvent - Chemistry LibreTexts. (2022).
  • Guide for crystallization.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • solvent selection for effective recrystallization of nitroaromatic compounds - Benchchem.
  • Method of crystallizing nitro products - Google Patents.
  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation | Microbiology and Molecular Biology Reviews - ASM Journals.
  • Troubleshooting - Chemistry LibreTexts. (2022).
  • Technical Support Center: N-(2,5-dichlorophenyl)benzenesulfonamide Recrystallization - Benchchem.

Sources

Troubleshooting

Technical Support Center: Advanced Troubleshooting for 3,5-Dichloro-2-nitrobenzenesulfonamide

Welcome to the Technical Support and Troubleshooting Portal for 3,5-Dichloro-2-nitrobenzenesulfonamide (CAS: 1806289-29-1)[1]. This polyfunctional arene presents unique synthetic challenges due to the presence of multipl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 3,5-Dichloro-2-nitrobenzenesulfonamide (CAS: 1806289-29-1)[1]. This polyfunctional arene presents unique synthetic challenges due to the presence of multiple reactive sites: two electrophilic chloro groups, a strongly electron-withdrawing nitro group, and an acidic sulfonamide moiety.

This guide is designed for drug development professionals and synthetic chemists. It provides a mechanistic breakdown of common side reactions—such as regiochemical scrambling, dimerization, and over-substitution—and offers field-proven, self-validating protocols to achieve high-purity functionalization.

Reactivity Profiling & Mechanistic Pathways

To control the reactivity of 3,5-Dichloro-2-nitrobenzenesulfonamide, one must understand the electronic and steric environment of the molecule. The nitro group acts as a powerful electron-withdrawing group (EWG), activating both the ortho (C3) and para (C5) positions for Nucleophilic Aromatic Substitution ( SN​Ar ) by lowering the energy of the LUMO and stabilizing the intermediate Meisenheimer complex[2],[3].

However, the presence of the unprotected sulfonamide group introduces a competing nucleophilic pathway if deprotonated by a strong base.

Reactivity cluster_0 Desired Pathway (Kinetic & Steric Control) cluster_1 Side Reactions SM 3,5-Dichloro-2-nitro- benzenesulfonamide Meisenheimer_C5 C5-Meisenheimer Complex (Para to NO2) SM->Meisenheimer_C5 Nu- Attack at C5 (Fast) Meisenheimer_C3 C3-Meisenheimer Complex (Ortho to NO2) SM->Meisenheimer_C3 Nu- Attack at C3 (Slow) Sulfonamide_Anion Deprotonated Sulfonamide (-SO2NH-) SM->Sulfonamide_Anion Strong Base (pKa ~10) Prod_C5 C5-Substituted Product (Major) Meisenheimer_C5->Prod_C5 -Cl- DiSub C3,C5-Disubstituted (Over-reaction) Prod_C5->DiSub Excess Nu- High Temp Prod_C3 C3-Substituted Product (Sterically Hindered) Meisenheimer_C3->Prod_C3 -Cl- Dimer Dimerization / Oligomers (Intermolecular SNAr) Sulfonamide_Anion->Dimer Attacks another SM

Mechanistic pathways of 3,5-Dichloro-2-nitrobenzenesulfonamide highlighting desired vs side reactions.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of high-molecular-weight impurities (dimers/oligomers) during my SN​Ar reaction?

Causality: The primary cause of oligomerization is the deprotonation of the sulfonamide group ( −SO2​NH2​ ). With a pKa​ of approximately 10, the sulfonamide protons are easily removed by standard SN​Ar bases like K2​CO3​ or Cs2​CO3​ in polar aprotic solvents (e.g., DMF, DMSO). Once deprotonated, the resulting nitrogen anion acts as a competing nucleophile, attacking the highly activated C5-chloro group of an adjacent substrate molecule. Solution: Shift from thermodynamic basic conditions to milder, kinetically controlled conditions. If your intended nucleophile is an amine, use a weaker, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) in a less ionizing solvent like THF. If a strong base is absolutely required for your nucleophile (e.g., an alkoxide), you must pre-protect the sulfonamide group (e.g., using a p-Methoxybenzyl (PMB) or N,N-dimethylaminomethylene protecting group) prior to the SN​Ar step.

Q2: My reaction yields a mixture of two mono-substituted isomers. How can I exclusively target the C5-chloro group?

Causality: Both the C3 and C5 positions are activated by the ortho and para relationship to the nitro group, respectively[2]. However, the C3 position is sterically hindered by the adjacent nitro group at C2 and the bulky sulfonamide at C1. The C5 position is sterically unencumbered. When reactions are run at elevated temperatures (e.g., 60 °C), the thermal energy overcomes the steric barrier at C3, leading to poor regioselectivity[4]. Solution: Exploit the steric differences by lowering the reaction temperature to 0 °C or even -20 °C. At lower temperatures, the reaction is strictly under kinetic control, and the nucleophile will preferentially attack the less hindered C5 position, forming the more stable para-Meisenheimer complex[4].

Q3: How do I prevent the nucleophile from displacing both the C3 and C5 chlorines?

Causality: Over-substitution occurs when an excess of nucleophile is present or the reaction is left running too long at high temperatures. Fortunately, the first SN​Ar substitution (at C5) typically introduces an electron-donating group (e.g., an amine or ether), which donates electron density back into the aromatic ring via resonance. This significantly deactivates the ring toward a second nucleophilic attack[3]. Solution: Implement strict stoichiometric control. Use exactly 0.95 to 1.0 equivalents of the nucleophile. By slightly under-dosing the nucleophile, you ensure that there is no excess reagent available to force the much slower second substitution.

Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution. Note: Data is representative of a standard primary amine nucleophile.

Reaction ConditionBase UsedSolventTemp (°C)C5:C3 RegioselectivityDimerization (%)Overall Yield of C5-Product
A (Unoptimized) K2​CO3​ (2.0 eq)DMF603:1> 20%45%
B (Temp Control) K2​CO3​ (2.0 eq)DMF010:115%60%
C (Base Optimization) DIPEA (1.2 eq)THF0> 20:1< 2%85%
D (Protection Strategy) NaH (after PMB protection)THF25> 20:1Not Detected92% (over 2 steps)

Self-Validating Experimental Protocol: C5-Selective Amination

To ensure high fidelity and reproducibility, the following protocol utilizes built-in In-Process Controls (IPC) to validate the reaction state before proceeding to the next step.

Workflow Step1 1. Substrate Dissolution (THF) Step2 2. Base Addition (DIPEA, 1.2 eq) Step1->Step2 Step3 3. Cooling (0 °C) Step2->Step3 Step4 4. Dropwise Nu- (0.95 eq) Step3->Step4 Step5 5. IPC Monitoring (LC-MS/TLC) Step4->Step5 Step5->Step4 If SM > 5%, add 0.02 eq Nu- Step6 6. Quench & Workup (NH4Cl aq) Step5->Step6

Self-validating experimental workflow for the C5-selective amination of 3,5-Dichloro-2-nitrobenzenesulfonamide.

Step-by-Step Methodology:
  • Preparation & Dissolution: Charge a dry, argon-flushed round-bottom flask with 3,5-Dichloro-2-nitrobenzenesulfonamide (1.0 eq). Dissolve the substrate in anhydrous THF (0.2 M concentration). Causality: THF is chosen over DMF to reduce the ionizing power of the solvent, thereby suppressing sulfonamide deprotonation.

  • Base Addition: Add DIPEA (1.2 eq) to the stirring solution.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 15 minutes. Causality: Strict thermal control prevents the kinetic barrier of the C3 position from being breached[4].

  • Nucleophile Addition: Dissolve the amine nucleophile (0.95 eq) in a minimal amount of THF. Add this solution dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition keeps the instantaneous concentration of the nucleophile low, preventing di-substitution and thermal spikes.

  • In-Process Control (IPC) Validation: After 2 hours at 0 °C, pull a 50 µL aliquot, quench with methanol, and analyze via LC-MS or TLC.

    • Self-Validation Check: If the unreacted starting material (SM) is > 5%, add an additional 0.02 eq of the nucleophile and stir for 30 minutes. If the SM is < 5% and no di-substituted mass is observed, proceed immediately to the quench. Do not wait for 100% conversion, as pushing the reaction risks over-substitution.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH4​Cl (equal volume to THF). Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • Nucleophilic Arom
  • Interrupted SNAr-Alkylation Dearomatization.
  • Product Index - 3,5-Dichloro-2-nitrobenzenesulfonamide. AA Blocks.

Sources

Optimization

Storage conditions to maximize 3,5-Dichloro-2-nitrobenzenesulfonamide shelf life

Welcome to the Application Science Support Center for 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBS) . This portal is designed for researchers, medicinal chemists, and drug development professionals who require rigorous,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center for 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBS) . This portal is designed for researchers, medicinal chemists, and drug development professionals who require rigorous, field-proven methodologies to maximize the shelf life and experimental integrity of this highly functionalized aryl sulfonamide.

Unlike standard aliphatic or simple aromatic sulfonamides, DCNBS possesses a unique electronic topology. The synergistic electron-withdrawing effects of the di-chloro and nitro moieties render the molecule highly susceptible to specific vectors of degradation. This guide provides the mechanistic causality behind these vulnerabilities and establishes self-validating protocols to ensure your compound remains intact from receipt to assay.

Quantitative Storage & Stability Matrix

To prevent premature degradation, environmental parameters must be strictly controlled. The following table synthesizes the critical quantitative thresholds for DCNBS storage.

ParameterRecommended ConditionCritical ThresholdConsequence of Breach
Temperature (Solid) -20°C (Long-term)> 25°CAccelerated thermal degradation and caking.
Temperature (Solution) -80°C (In anhydrous DMSO)> -20°CIncreased kinetic rate of nucleophilic attack.
Light Exposure 0 Lux (Amber Vials)UV/Vis ExposurePhotolytic cleavage of the 2-nitro group.
Humidity < 10% Relative Humidity (RH)> 30% RHMoisture-induced S-N bond hydrolysis.
Solvent Water Content < 0.01% (Extra Dry)> 0.1%Spontaneous aqueous hydrolysis over time.

Mechanistic Troubleshooting & FAQs

Q1: Why did my DCNBS stock solution change color from pale yellow to dark brown after sitting on the benchtop?

The Causality: You are observing photolytic degradation. The 2-nitro group acts as a potent chromophore. When exposed to ambient laboratory lighting (specifically UV and short-wave visible light), the nitro group undergoes photochemical excitation. This can lead to the generation of reactive oxygen species (ROS) or intramolecular oxygen transfer, which breaks down the aromatic ring system [1]. The Fix: Always handle DCNBS under low-light conditions and store solutions exclusively in high-density amber glass vials.

Q2: Is it safe to store DCNBS in aqueous assay buffers (pH 7.4) overnight?

The Causality: No. While standard sulfonamides are generally resistant to metabolic and aqueous cleavage, DCNBS is an electron-deficient aryl sulfonamide. The 3,5-dichloro and 2-nitro groups pull electron density away from the aromatic ring via inductive and resonance effects. This extreme electron withdrawal makes the sulfur atom highly electrophilic. In aqueous solutions, even at neutral pH, water or buffer nucleophiles can attack the sulfonyl center, leading to irreversible S-N bond cleavage and the release of sulfur dioxide [2]. The Fix: Only spike DCNBS into aqueous buffers immediately prior to your assay.

Q3: My solid powder has clumped together (caking). Is it still viable?

The Causality: Caking indicates a breach in humidity control. Sulfonamides can form hydrates or undergo surface-level hydrolysis when exposed to atmospheric moisture [3]. The Fix: You must verify the integrity of the powder using the HPLC-UV protocol below before proceeding. Moving forward, store the solid in a desiccator cabinet with active silica gel.

Logical Relationships of Degradation

Understanding the specific degradation pathways is critical for designing your storage strategy. The diagram below illustrates how environmental vectors attack the DCNBS molecular structure.

Degradation DCNBS 3,5-Dichloro-2-nitro- benzenesulfonamide Light Photon Exposure (UV/Vis Light) PhotoDeg Photolytic Cleavage (Nitro Reduction) Light->PhotoDeg Moisture Aqueous Solvents (Nucleophiles) HydroDeg Nucleophilic Attack (S-N Bond Cleavage) Moisture->HydroDeg Temp Thermal Stress (> 25°C) Temp->HydroDeg PhotoDeg->DCNBS Degrades HydroDeg->DCNBS Degrades

Figure 1: Mechanistic vectors of DCNBS degradation via photolysis and hydrolysis.

Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not rely on assumption. The following protocols are designed as self-validating loops: they contain internal checks to verify that the compound remains stable throughout the handling process.

Protocol A: Anhydrous Aliquoting and Cryopreservation

Objective: Prepare ready-to-use stock solutions while completely eliminating moisture and light exposure.

  • Thermal Equilibration (Validation Step): Remove the master vial of solid DCNBS from the -20°C freezer. Place it in a desiccator at room temperature for exactly 60 minutes. Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will drive hydrolysis.

  • Anhydrous Dissolution: Under an inert atmosphere (nitrogen or argon glovebox/Schlenk line), dissolve the solid in Extra Dry, anhydrous DMSO (<0.01% water).

  • Actinic Protection: Immediately transfer the solution into single-use, 0.5 mL amber glass vials.

  • Inert Gas Purging: Gently blow a stream of Argon gas over the headspace of each vial for 5 seconds to displace ambient oxygen and moisture.

  • Cryopreservation: Seal with PTFE-lined caps and transfer immediately to a -80°C freezer.

Workflow Step1 1. Thermal Equilibration (Desiccator, 25°C) Step2 2. Anhydrous Dissolution (DMSO, <0.01% H2O) Step1->Step2 Step3 3. Amber Vial Aliquoting (Actinic Protection) Step2->Step3 Step4 4. Inert Gas Purging (Argon/N2 Overlay) Step3->Step4 Step5 5. Cryopreservation (-80°C Storage) Step4->Step5

Figure 2: Self-validating protocol workflow for DCNBS stock preparation.

Protocol B: HPLC-UV Stability Verification

Objective: Verify the chemical integrity of DCNBS after prolonged storage or suspected mishandling.

  • Sample Preparation: Thaw one aliquot of DCNBS stock and dilute to 100 µg/mL using HPLC-grade Acetonitrile (do not use water for the diluent to prevent on-column hydrolysis).

  • Chromatographic Setup:

    • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Monitor absorbance at 254 nm (optimal for the nitroaromatic chromophore).

  • Validation Check: DCNBS should elute as a single sharp peak. Causality: If hydrolysis has occurred, you will observe early-eluting polar peaks corresponding to 3,5-dichloro-2-nitrobenzenesulfonic acid and free amine degradation products. If these secondary peaks exceed 2% of the total Area Under the Curve (AUC), discard the batch.

References

  • Hydrolysis of sulphonamides in aqueous solutions Source: Water Research (via ResearchGate) URL:[Link]

  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag Source: Domainex URL:[Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams and Sulfonamides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Troubleshooting

Optimizing Extraction of 3,5-Dichloro-2-nitrobenzenesulfonamide from Biological Matrices: A Technical Guide

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the quantification of 3,...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively working on the quantification of 3,5-Dichloro-2-nitrobenzenesulfonamide from complex biological matrices such as plasma, urine, or tissue homogenates. The extraction of this compound presents a unique set of challenges due to its chemical properties. This document provides in-depth, field-proven insights, detailed protocols, and a comprehensive troubleshooting guide to help you develop a robust and reproducible extraction methodology. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the analyte and the common hurdles encountered during its extraction.

Q1: What are the key chemical properties of 3,5-Dichloro-2-nitrobenzenesulfonamide that influence its extraction?

A1: Understanding the physicochemical properties of 3,5-Dichloro-2-nitrobenzenesulfonamide is the cornerstone of developing an effective extraction protocol. While extensive experimental data for this specific molecule is not widely published, we can infer its behavior based on its constituent functional groups: a dichlorinated phenyl ring, a nitro group, and a sulfonamide group.

PropertyEstimated Value/CharacteristicImpact on Extraction Strategy
Molecular Weight ~271.07 g/mol Standard for small molecule extraction; no special considerations needed.
pKa ~7-8 (estimated for the sulfonamide -NH)CRITICAL. The sulfonamide proton is acidic. At a pH above its pKa, the molecule will be deprotonated and anionic (water-soluble). At a pH well below the pKa, it will be neutral (more organic-soluble). This property is exploited for both LLE and SPE.[1]
LogP (Octanol-Water Partition Coefficient) Moderately lipophilic (estimated)The dichlorinated ring increases lipophilicity, but the nitro and sulfonamide groups add polarity. The molecule will partition into common organic solvents, but pH must be controlled to ensure it is in its neutral form.
Stability Potential for HydrolysisThe sulfonamide bond can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, especially with heat.[1][2][3] This necessitates careful control of pH and temperature during sample processing.
Q2: What are "matrix effects" and why are they a major concern for this analysis?

A2: The "matrix" refers to all the components in a biological sample other than the analyte of interest.[4] These endogenous components, such as phospholipids, proteins, salts, and metabolites, can significantly interfere with the analysis, particularly when using sensitive techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6][7]

This interference is known as the matrix effect , which can manifest as:

  • Ion Suppression: Co-eluting matrix components compete with the analyte for ionization in the MS source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[4][8] ESI is particularly susceptible to this.[5]

  • Ion Enhancement: Less commonly, matrix components can enhance the ionization of the analyte, leading to an artificially high signal.[7]

A robust extraction protocol is the most effective way to mitigate matrix effects by removing these interfering components before analysis.[5]

Q3: Which extraction technique is better for my needs: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A3: Both LLE and SPE are powerful techniques for sample cleanup. The choice depends on the required cleanliness of the final extract, desired throughput, and available resources.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity Lower; relies on partitioning between two immiscible liquids.[9][10]Higher; utilizes specific chemical interactions between the analyte and a solid sorbent.[9]
Cleanliness of Extract Generally sufficient, but may co-extract more interferences (e.g., lipids).Can produce very clean extracts, significantly reducing matrix effects.
Throughput Can be labor-intensive and difficult to automate. Prone to emulsion formation.[10]Easily parallelized and automated for high-throughput applications.
Solvent Consumption High.[10]Lower.
Method Development Relatively simple; involves screening solvents and adjusting pH.More complex; requires selection of sorbent, and optimization of wash and elution steps.

Recommendation: For discovery or low-throughput work, LLE can be a quick and effective starting point. For regulated bioanalysis or high-throughput screening where low detection limits and high reproducibility are critical, SPE is the superior choice.

Section 2: Recommended Extraction Protocols & Workflows

Here, we provide detailed, step-by-step protocols for both LLE and SPE, grounded in the chemical principles discussed above.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is designed to isolate 3,5-Dichloro-2-nitrobenzenesulfonamide from a plasma matrix by leveraging pH adjustment to ensure the analyte is in its neutral, organic-soluble state.

Methodology:

  • Sample Preparation:

    • Aliquot 200 µL of plasma into a 2 mL polypropylene microcentrifuge tube.

    • Spike with an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.

    • Add 50 µL of 1 M Formic Acid to acidify the sample to a pH of ~3-4. This ensures the sulfonamide group is protonated and the molecule is neutral. Vortex briefly.

  • Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) or ethyl acetate. (MTBE is often preferred as it is less miscible with water and less prone to extracting highly polar interferences).

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection & Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the protein pellet at the interface.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Sample 200 µL Plasma Spike Add Internal Standard Sample->Spike Acidify Acidify (pH 3-4) (e.g., Formic Acid) Spike->Acidify AddSolvent Add 1 mL MTBE or Ethyl Acetate Acidify->AddSolvent Vortex Vortex (2 min) AddSolvent->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute for LC-MS Analysis Evaporate->Reconstitute

Caption: A typical workflow for Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol utilizes a reversed-phase SPE cartridge (e.g., C18 or a polymer-based sorbent like Oasis HLB) to achieve a cleaner extract than LLE. The principle is to retain the neutral analyte on a hydrophobic sorbent while polar interferences are washed away.

Methodology:

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a clean tube.

    • Spike with an appropriate internal standard (IS).

    • Add 600 µL of 2% phosphoric acid in water. Vortex to mix. This step both dilutes the sample and adjusts the pH to ensure the analyte is neutral for retention on the reversed-phase sorbent.

    • Centrifuge at 3,000 x g for 5 minutes to pellet any precipitated proteins.

  • SPE Cartridge Processing (e.g., 1cc, 30mg C18 cartridge):

    • Condition: Pass 1 mL of methanol through the cartridge. This wets the hydrophobic sorbent.[11]

    • Equilibrate: Pass 1 mL of water through the cartridge. This prepares the sorbent for the aqueous sample. Crucially, do not let the sorbent bed go dry from this point until the final wash step. [12]

    • Load: Load the supernatant from the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min). A high flow rate can lead to poor recovery.[11][13]

    • Wash: Pass 1 mL of 5% methanol in water through the cartridge. This removes highly polar interferences (salts, etc.) without prematurely eluting the analyte.

    • Elute: Place a clean collection tube under the cartridge. Elute the analyte with 1 mL of methanol or acetonitrile.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of a mobile phase-compatible solution for analysis.

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_final Final Steps start 200 µL Plasma + Internal Standard pretreat Dilute & Acidify (e.g., 2% H3PO4) start->pretreat spin Centrifuge pretreat->spin load 3. Load Sample (Slowly) spin->load condition 1. Condition (1 mL Methanol) equilibrate 2. Equilibrate (1 mL Water) condition->equilibrate equilibrate->load wash 4. Wash (1 mL 5% Methanol) load->wash elute 5. Elute (1 mL Methanol) wash->elute evap Evaporate to Dryness elute->evap recon Reconstitute for Analysis evap->recon

Caption: A standard workflow for Solid-Phase Extraction.

Section 3: Troubleshooting Guide

Even with optimized protocols, issues can arise. This Q&A section addresses the most common problems and provides logical, actionable solutions.

Problem: Low Analyte Recovery

Q: My recovery of 3,5-Dichloro-2-nitrobenzenesulfonamide is consistently below 70%. What are the most likely causes?

A: Low recovery is the most frequent issue in SPE and LLE.[12] Let's break down the potential culprits:

  • Cause 1: Incorrect Sample pH.

    • Why it happens: As discussed, the charge state of the sulfonamide is pH-dependent. If the pH of your sample during loading (for SPE) or extraction (for LLE) is too high (e.g., >8), the analyte will be anionic and will not retain on the C18 sorbent or partition into the organic solvent.

    • Solution: Verify the pH of your pre-treated sample before proceeding. Ensure it is at least 2 pH units below the analyte's pKa. Using a buffer during pre-treatment can provide more consistent results.[5]

  • Cause 2: Inappropriate SPE Elution Solvent.

    • Why it happens: The elution solvent may not be strong enough to disrupt the hydrophobic interaction between the analyte and the C18 sorbent.

    • Solution: Increase the strength of your elution solvent. If you are using methanol, try acetonitrile. You can also try a mixture, such as 90:10 acetonitrile:methanol. Adding a small amount of modifier (e.g., 0.1% formic acid) to the elution solvent can sometimes improve recovery, but be mindful of analyte stability.[12] Also, ensure you are using a sufficient volume of elution solvent; try eluting with a second 1 mL aliquot and see if you recover more analyte.[14]

  • Cause 3: SPE Cartridge Bed Drying Out.

    • Why it happens: If the sorbent bed dries out after the equilibration step and before sample loading, the hydrophobic functional groups can collapse, leading to drastically reduced surface area and poor retention. This is a very common cause of inconsistent and low recovery.[12]

    • Solution: Be meticulous during the conditioning and equilibration steps. Never apply high vacuum that could dry the sorbent. Ensure the sorbent bed remains wetted until the sample is loaded.

  • Cause 4: High Sample Loading Flow Rate.

    • Why it happens: The interaction and retention of the analyte on the SPE sorbent is an equilibrium process that takes time. If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and will pass through to waste.[11][13]

    • Solution: Decrease the sample loading flow rate. A slow, consistent drip (e.g., ~1 drop per second) is ideal. Consider using a vacuum manifold with flow control.

Problem: Poor Reproducibility (%RSD > 15%)

Q: I'm getting good average recovery, but the variability between my replicates is unacceptably high. What should I investigate?

A: Poor reproducibility points to inconsistencies in the manual execution of the protocol or unaccounted-for variables.

  • Cause 1: Inconsistent Technique.

    • Why it happens: Minor variations in vortexing time, solvent volumes, flow rates, or evaporation technique can introduce significant variability.

    • Solution: Standardize every step. Use calibrated pipettes. For LLE, ensure vortexing is vigorous and consistent for all samples. For SPE, use a vacuum manifold to ensure consistent flow rates across all positions.

  • Cause 2: Matrix Variability.

    • Why it happens: Different lots of biological matrix can have different compositions, leading to variable matrix effects and recoveries.[7]

    • Solution: The best way to compensate for this is by using a stable isotope-labeled (SIL) internal standard. A SIL IS behaves almost identically to the analyte throughout the extraction and ionization process, correcting for variations in both recovery and matrix effects. If a SIL IS is unavailable, a structural analog can be used, but it will not perform as well.

  • Cause 3: Incomplete Elution or Collection.

    • Why it happens: If the analyte is not fully eluted from the SPE cartridge in the first fraction, or if there is inconsistent transfer of the organic layer in LLE, variability will be introduced.

    • Solution: For SPE, try a larger elution volume or a second elution step to ensure complete desorption.[15] For LLE, be highly consistent in how much of the organic layer you aspirate.

Problem: High Matrix Effects (Signal Suppression in LC-MS)

Q: My analyte signal is significantly lower when extracted from the matrix compared to a neat standard, indicating ion suppression. How can I get a cleaner extract?

A: This is a direct indication that your current protocol is not sufficiently removing interfering endogenous compounds, especially phospholipids from plasma.[5]

  • Cause 1: Phospholipid Co-elution.

    • Why it happens: Phospholipids have hydrophobic tails and polar head groups, causing them to be retained and eluted under similar reversed-phase conditions as many analytes. They are a primary cause of ion suppression in ESI-MS.[5]

    • Solution 1 (SPE Optimization): Modify your SPE wash step. After the polar wash (5% methanol), introduce a stronger, non-polar wash designed to remove lipids before eluting your analyte. For example, a wash with a solvent like 50:50 acetonitrile:MTBE might remove lipids while leaving the more polar analyte on the sorbent. This requires careful method development.

    • Solution 2 (Alternative Extraction): Use a specialized phospholipid removal product. These are available in plate or cartridge format and are highly effective at selectively removing phospholipids from the extract.[16]

    • Solution 3 (SALLE): Consider Salting-Out Assisted Liquid-Liquid Extraction (SALLE). This technique uses a water-miscible solvent like acetonitrile, from which the analyte is extracted after adding a high concentration of salt (e.g., ammonium sulfate), which forces phase separation. This method can yield cleaner extracts than traditional LLE or protein precipitation.[17][18]

  • Cause 2: Insufficient Chromatographic Separation.

    • Why it happens: Sometimes, the issue is not just the extraction but also the analytical method. If matrix components co-elute with your analyte from the LC column, suppression will occur.

    • Solution: While this guide focuses on extraction, a key strategy is to ensure your LC method has sufficient resolving power to separate the analyte from the "matrix peak" where most interfering compounds elute. Adjusting the LC gradient can often move your analyte to a cleaner region of the chromatogram.

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
  • Application of salt-assisted liquid-liquid extraction in bioanalytical methods. EUCHEMBIOJ Reviews.
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
  • Determination of Sulfonamides in Chicken Liver by Capillary Electrophoresis.
  • Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Benchchem.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry.
  • Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
  • Extraction of Metabolome
  • 7 Horrible Mistakes You're Making with Solid Phase Extraction. Biotage.
  • Automated Metabolite Extraction for Plasma using the Agilent Bravo Pl
  • Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing).
  • Application Notes and Protocols for the Quantification of Sulfonamides in Environmental Samples. Benchchem.
  • Determination of sulfonamides in honey by liquid chromatography–tandem mass spectrometry.
  • Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent.
  • Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed.
  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS.
  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. MDPI.
  • Sample Preparation Techniques for Biological M
  • Extraction of Drug from the Biological M
  • (PDF) Extraction of Drug from the Biological Matrix: A Review.

Sources

Reference Data & Comparative Studies

Validation

3,5-Dichloro-2-nitrobenzenesulfonamide vs 2,4-dinitrobenzenesulfonamide reactivity

The Case for Reactivity-Differentiated Sulfonamides in Advanced Synthesis In complex organic synthesis and peptide ligation, the ability to selectively unmask or activate specific functional groups in the presence of sim...

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Author: BenchChem Technical Support Team. Date: April 2026

The Case for Reactivity-Differentiated Sulfonamides in Advanced Synthesis

In complex organic synthesis and peptide ligation, the ability to selectively unmask or activate specific functional groups in the presence of similar moieties is paramount. The Fukuyama amine synthesis revolutionized secondary amine preparation by utilizing nitrobenzenesulfonamides as both protecting and activating groups. However, as drug development targets become more complex, relying on a single reactivity profile is no longer sufficient.

This guide provides an objective, data-driven comparison between the highly reactive 2,4-dinitrobenzenesulfonamide (DNs) and the attenuated 3,5-dichloro-2-nitrobenzenesulfonamide (DCNs) . By understanding the electronic causality behind their reactivity, researchers can exploit these reagents for orthogonal deprotection sequences and chemoselective peptidyl thioacid ligations[1].

Mechanistic Causality: Resonance vs. Inductive Stabilization

The deprotection of electron-deficient sulfonamides, as well as their activation in thioacid ligations, relies on a nucleophilic aromatic substitution (SNAr) mechanism. A thiolate nucleophile attacks the C1 position of the aromatic ring, forming a negatively charged Meisenheimer complex[2]. The stability of this transition state directly dictates the reaction kinetics.

  • 2,4-Dinitrobenzenesulfonamide (DNs): The DNs group possesses two nitro groups located ortho and para to the sulfonyl moiety. The para-nitro group is uniquely positioned to stabilize the Meisenheimer complex through powerful resonance effects (-M), while both nitro groups exert strong inductive withdrawal (-I). This profound stabilization lowers the activation energy barrier, making DNs exceptionally electrophilic and susceptible to cleavage by mild nucleophiles (e.g., mercaptoacetic acid) in minutes.

  • 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNs): DCNs features a single ortho-nitro group (-I, -M) and two meta-chloro groups (-I, +M). While the chloro groups withdraw electron density inductively, their meta positioning prevents them from delocalizing the negative charge of the Meisenheimer complex via resonance. Consequently, the transition state is significantly less stable than that of DNs[1]. This structural difference creates a "Goldilocks" reactivity profile: DCNs is stable under the mild thiolate conditions used to cleave DNs, yet remains reactive enough to be cleaved by stronger nucleophiles or at elevated temperatures.

SNAr_Mechanism Substrate Sulfonamide (DNs or DCNs) Meisenheimer Meisenheimer Complex (Stabilized by NO2/Cl) Substrate->Meisenheimer Nucleophilic Attack (C1) Thiolate Thiolate Nucleophile (R-S⁻) Thiolate->Meisenheimer Products Secondary Amine + SO2 + Thioether Meisenheimer->Products Expulsion of SO2 & Amine

Figure 1: Nucleophilic aromatic substitution (SNAr) mechanism for sulfonamide deprotection.

Quantitative Benchmarking: DNs vs. DCNs

To facilitate rational experimental design, the kinetic and thermodynamic properties of both protecting groups are summarized below. The data highlights the distinct operational windows that enable orthogonal block synthesis.

Property / Parameter2,4-Dinitrobenzenesulfonamide (DNs)3,5-Dichloro-2-nitrobenzenesulfonamide (DCNs)
Electronic Modifiers Two (-NO₂ at ortho, para)One (-NO₂ at ortho), Two (-Cl at meta)
Meisenheimer Stabilization Inductive (-I) + Strong Resonance (-M)Inductive (-I) + Weak Resonance (-M)
Reactivity Profile Extremely HighAttenuated / Moderate
Mild Cleavage (HSCH₂CO₂H, Et₃N, RT)< 15 minutes (Quantitative)> 12 hours (Minimal cleavage)
Strong Cleavage (PhSH, K₂CO₃, 50°C)< 5 minutes (Prone to side reactions)~ 2-4 hours (Clean cleavage)
Thioacid Ligation (AcSH, DMF, RT)< 20 minutes [2]~ 6-12 hours [1]

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By incorporating visual and mass-spectrometric checkpoints, researchers can ensure the integrity of the orthogonal deprotection sequence without relying solely on end-point analysis.

Protocol 1: Chemoselective Deprotection of DNs in the Presence of DCNs

This workflow exploits the differential electrophilicity of the two groups, allowing for the selective unmasking of a primary amine while leaving a secondary block intact[1].

Step 1: Reaction Initiation

  • Dissolve the mixed-protected diamine (containing both DNs and DCNs moieties) in anhydrous DMF (0.1 M concentration).

  • Validation Checkpoint: The starting solution will exhibit a distinct bright yellow color, characteristic of the highly conjugated DNs group.

Step 2: Nucleophilic Cleavage

  • Add 3.0 equivalents of triethylamine (Et₃N), followed by 2.0 equivalents of mercaptoacetic acid (HSCH₂CO₂H). Stir at 25°C.

  • Causality: Mercaptoacetic acid is a soft nucleophile. At room temperature, it possesses sufficient kinetic energy to overcome the low activation barrier of the resonance-stabilized DNs ring, but cannot breach the higher activation barrier of the DCNs ring.

Step 3: In-Process Monitoring

  • Monitor the reaction via TLC (Hexanes/EtOAc) and LC-MS at the 15-minute mark.

  • Validation Checkpoint: The bright yellow color of the solution will rapidly fade to a pale yellow as the DNs group is consumed. LC-MS must show the complete disappearance of the starting mass and the emergence of a new peak corresponding to [M - 230 Da] (loss of the DNs group), with the DCNs mass signature remaining perfectly intact.

Step 4: Quenching and Isolation

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Orthogonal_Workflow Start Diamine Protected with DNs & DCNs Step1 Mild Deprotection (HSCH2CO2H, Et3N) Start->Step1 Intermediate DNs Cleaved DCNs Intact Step1->Intermediate Fast (< 15 min) Step2 Strong Deprotection (PhSH, K2CO3, Heat) Intermediate->Step2 Final Fully Deprotected Diamine Step2->Final Slow (2-4 hrs)

Figure 2: Orthogonal deprotection workflow exploiting differential sulfonamide reactivity.

Protocol 2: Subsequent Deprotection of DCNs

Once the DNs group has been removed and the newly liberated amine has been functionalized, the DCNs group can be cleaved using harsher conditions.

Step 1: Dissolve the DCNs-protected intermediate in acetonitrile (0.1 M). Step 2: Add 3.0 equivalents of potassium carbonate (K₂CO₃) and 3.0 equivalents of thiophenol (PhSH). Heat the mixture to 50°C.

  • Causality: Thiophenol is a significantly stronger, more polarizable nucleophile than mercaptoacetic acid. Combined with thermal energy, it provides the necessary driving force to overcome the inductive-only stabilization of the DCNs Meisenheimer complex. Step 3: Monitor via LC-MS. Complete cleavage typically occurs within 2 to 4 hours.

References

  • Title: A reliable and easy method for synthesis of nitrogen-containing compounds.
  • Title: Triblock Peptide and Peptide Thioester Synthesis by the Use of Reactivity-Differentiated Sulfonamides and Peptidyl Thioacids.
  • Title: Mixed-phase synthesis of glycopeptides using a N-peptidyl-2,4-dinitrobenzenesulfonamide-thioacid ligation strategy.

Sources

Comparative

A Comparative Guide to Validating the Purity of 3,5-Dichloro-2-nitrobenzenesulfonamide using LC-MS/MS

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth, objective comparison of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the purity validation of 3,5-Dichloro-2-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. We will explore the technical nuances of this method, compare its performance against other analytical techniques, and provide detailed experimental protocols grounded in scientific integrity.

The Critical Role of Purity for 3,5-Dichloro-2-nitrobenzenesulfonamide

3,5-Dichloro-2-nitrobenzenesulfonamide and its analogs are foundational building blocks in the synthesis of a wide array of more complex organic molecules.[1] The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity. Therefore, a robust and sensitive analytical method for purity determination is not just a quality control measure; it is a prerequisite for sound scientific research and the development of safe and effective pharmaceuticals.

Why LC-MS/MS is the Gold Standard for Purity Analysis

While traditional methods for assessing the purity of organic compounds include melting point determination, boiling point determination, and various forms of chromatography[2][3][4][5], LC-MS/MS offers unparalleled sensitivity and specificity. This makes it particularly well-suited for identifying and quantifying impurities that may be present at very low levels.[6][7]

Liquid chromatography (LC) separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.[3] Tandem mass spectrometry (MS/MS) then provides highly specific detection and structural elucidation of the separated components by measuring their mass-to-charge ratio (m/z) and fragmentation patterns.[8][9]

The power of LC-MS/MS lies in its ability to:

  • Detect a wide range of compounds: It can analyze polar, non-volatile, and thermally labile molecules that are not amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

  • Provide structural information: The fragmentation pattern generated in the second stage of mass spectrometry (MS/MS) acts as a molecular fingerprint, aiding in the confident identification of both the target compound and any impurities.[11]

  • Achieve exceptional sensitivity: LC-MS/MS can detect and quantify analytes at the picogram or even femtogram level, which is crucial for identifying trace impurities.[12]

A Comparative Overview of Analytical Techniques
Technique Principle Advantages Limitations Applicability to 3,5-Dichloro-2-nitrobenzenesulfonamide
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity, high selectivity, provides structural information, wide applicability.[6][7][10]Higher equipment cost, potential for matrix effects.[13]Excellent: Ideal for detecting and identifying trace impurities with high confidence.
HPLC-UV Chromatographic separation followed by detection based on UV absorbance.Robust, relatively low cost, widely available.Lower sensitivity than MS, limited to chromophoric compounds, provides no structural information.Good: Suitable for quantifying the main component but may miss non-UV active or co-eluting impurities.
GC-MS Gas chromatographic separation followed by mass-based detection.Excellent for volatile and thermally stable compounds, provides structural information.Not suitable for non-volatile or thermally labile compounds like many sulfonamides.[9]Poor: The compound is likely to degrade at the high temperatures required for GC analysis.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, quantitative.[2]Lower sensitivity than MS, complex spectra for mixtures, higher equipment cost.Good: Excellent for structural confirmation of the main component and major impurities, but may lack the sensitivity for trace analysis.
Melting Point Measures the temperature at which a solid becomes a liquid.[2][4]Simple, inexpensive.[2]Insensitive to small amounts of impurities, does not identify impurities.[2][4]Fair: A sharp melting point can indicate high purity, but a depressed and broad range is a non-specific indicator of impurity.

A Validated LC-MS/MS Protocol for Purity Determination

This protocol is designed to be a self-validating system, incorporating best practices to ensure trustworthiness and scientific rigor, in line with ICH guidelines for analytical procedure validation.[14][15][16][17]

Experimental Workflow

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Inject Sample_Prep Sample Preparation Sample_Prep->LC_Separation Inject Spike_Prep Spiked Sample Preparation Spike_Prep->LC_Separation Inject MS_Detection MS Detection (Full Scan & MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Method_Validation Method Validation (ICH Q2(R2)) Purity_Calculation->Method_Validation

Caption: Workflow for purity validation by LC-MS/MS.

Sample and Standard Preparation

The goal of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for LC-MS/MS analysis, while minimizing matrix effects that can interfere with ionization.[13][18][19]

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the 3,5-Dichloro-2-nitrobenzenesulfonamide reference standard and the test sample into separate 10 mL volumetric flasks. Dissolve and dilute to volume with a suitable solvent such as acetonitrile or methanol. This creates a stock solution of approximately 1 mg/mL.[20]

  • Working Standard and Sample Preparation: From the stock solutions, prepare working solutions at a concentration of approximately 10 µg/mL by diluting with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC system and good peak shape.[13][20]

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulates that could block the LC column or tubing.

Causality: Using the initial mobile phase as the diluent for the final working solutions prevents solvent mismatch effects upon injection, which can lead to peak distortion. Filtration is a critical step to protect the sensitive instrumentation from damage.

LC-MS/MS Instrumentation and Parameters

The selection of chromatographic conditions and mass spectrometric parameters is crucial for achieving optimal separation and detection.

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

Parameter Value Rationale
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column provides good reversed-phase retention for a broad range of organic molecules. The smaller particle size of UHPLC columns allows for higher efficiency and resolution.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a common mobile phase additive that aids in the protonation of analytes in positive ion ESI mode, enhancing sensitivity.
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent in reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 10% B to 95% B over 10 minutesA gradient elution is necessary to elute compounds with a range of polarities and to effectively clean the column after each injection.
Flow Rate 0.3 mL/minA flow rate appropriate for the column dimensions to ensure optimal chromatographic performance.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better separation.
Injection Volume 2 µLA small injection volume helps to prevent column overloading and maintain sharp peaks.

MS/MS Parameters (Example for a Triple Quadrupole):

Parameter Value Rationale
Ionization Mode ESI NegativeSulfonamides and nitroaromatic compounds often ionize well in negative mode due to the presence of acidic protons and electronegative groups.[8]
Capillary Voltage -3.5 kVOptimized to achieve stable and efficient ionization.
Source Temp. 150 °CA lower source temperature can help to minimize in-source fragmentation.[21]
Desolvation Temp. 400 °CSufficiently high to ensure efficient desolvation of the eluent from the LC.
Scan Mode Full Scan (m/z 100-500) and MRMA full scan is used for impurity profiling, while Multiple Reaction Monitoring (MRM) is used for high-sensitivity quantification of the main peak and known impurities.
MRM Transitions Analyte-specific (e.g., Precursor ion -> Product ion)MRM provides high specificity and sensitivity by monitoring a specific fragmentation of the target analyte.
Predicted Fragmentation

Understanding the fragmentation of 3,5-Dichloro-2-nitrobenzenesulfonamide is key to developing a specific MS/MS method. Nitroaromatic compounds typically exhibit characteristic losses of NO (30 Da) and NO₂ (46 Da).[8][9][11] Additionally, cleavage of the sulfonamide bond is expected.

Fragmentation_Pathway Parent [M-H]⁻ 3,5-Dichloro-2-nitrobenzenesulfonamide Frag1 Loss of SO₂ [M-H-64]⁻ Parent->Frag1 -SO₂ Frag2 Loss of NO₂ [M-H-46]⁻ Parent->Frag2 -NO₂ Frag3 [3,5-Dichlorophenylamide]⁻ Parent->Frag3 S-N cleavage

Caption: Predicted fragmentation of the analyte.

Data Analysis and Purity Calculation

Purity is typically determined by area percent normalization, assuming that all components have a similar response factor in the mass spectrometer.

Calculation:

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

For a more accurate assessment, especially if impurities have significantly different ionization efficiencies, a relative response factor (RRF) for each impurity should be determined using a certified standard of that impurity.

Method Validation

A rigorous validation of the analytical method is essential to ensure its reliability.[16] Key validation parameters according to ICH Q2(R2) guidelines include:[14][15][17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] This can be demonstrated by analyzing spiked samples and showing no interference at the retention time of the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[22] This is typically evaluated by analyzing a series of standards over a defined concentration range.

  • Accuracy: The closeness of the test results to the true value.[22] It can be assessed by analyzing a standard of known concentration or by spiking a sample with a known amount of the analyte.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[22]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[22] This is critical for assessing trace impurities.

Conclusion

Validating the purity of 3,5-Dichloro-2-nitrobenzenesulfonamide requires a highly sensitive and specific analytical technique. While several methods can provide an indication of purity, LC-MS/MS stands out as the most robust and reliable approach. Its ability to separate, detect, and provide structural information on both the main component and trace-level impurities is unmatched. By following a well-designed and validated protocol, researchers and drug development professionals can have high confidence in the quality of their materials, which is fundamental to the integrity and success of their scientific endeavors. The investment in a rigorous analytical methodology like LC-MS/MS is a critical step in mitigating risks and ensuring the reproducibility of experimental outcomes.

References

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
  • LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 37(9), 915-923. Retrieved from [Link]

  • United States Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Food Safety and Inspection Service.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Yilmaz, U. D., & Ucar, M. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • LCGC International. (2026, March 30). LC-MS-MS Analysis of Antibiotics in Wastewater. Retrieved from [Link]

  • Biocompare.com. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2003, July 16). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry. Retrieved from [Link]

  • Community. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • Chaithanya, M. S., et al. (2012). N-(3,5-Dichlorophenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. Retrieved from [Link]

Sources

Validation

Reproducibility of 3,5-Dichloro-2-nitrobenzenesulfonamide in vitro results

The Reproducibility Imperative in Preclinical Screening: A Deep Dive into 3,5-Dichloro-2-nitrobenzenesulfonamide The reproducibility of in vitro assays remains a critical bottleneck in the translation of small-molecule i...

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Author: BenchChem Technical Support Team. Date: April 2026

The Reproducibility Imperative in Preclinical Screening: A Deep Dive into 3,5-Dichloro-2-nitrobenzenesulfonamide

The reproducibility of in vitro assays remains a critical bottleneck in the translation of small-molecule inhibitors from the bench to preclinical models[1]. For halogenated sulfonamides—a potent class of compounds frequently utilized as Carbonic Anhydrase (CA) inhibitors and antitumor probes—subtle variations in buffer tonicity, pH, and compound solubility can drastically skew half-maximal inhibitory concentration (IC50) readouts[2].

This guide provides a rigorous, objective framework for evaluating 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBS) . By comparing its performance against the clinical standard Acetazolamide (AZA), we will dissect the causality behind assay drift and establish self-validating protocols that guarantee high-fidelity data across independent laboratories.

I. Mechanistic Profiling: DCNBS vs. Clinical Standards

Sulfonamides exert their biological activity by coordinating with the active-site zinc ion (Zn2+) of metalloenzymes like Carbonic Anhydrases, displacing the zinc-bound water molecule essential for catalytic hydration of CO2[3].

The stereoelectronic profile of DCNBS makes it a unique, albeit challenging, in vitro probe. The strong electron-withdrawing effects of the dual chloro- groups and the ortho-nitro group significantly lower the pKa of the sulfonamide -NH2. While this enhances binding affinity to tumor-associated isoforms like CA IX and CA XII in acidic microenvironments[4], it also renders the compound highly sensitive to the pH of the in vitro assay buffer.

G Hypoxia Hypoxic Tumor Microenvironment HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX Carbonic Anhydrase IX (CA IX) HIF1A->CAIX Upregulates Acidification Extracellular Acidification CAIX->Acidification CO2 Hydration DCNBS DCNBS (Inhibitor) Zinc Active Site Zn2+ Binding DCNBS->Zinc Coordinates Zinc->CAIX Blocks Active Site Inhibition Catalytic Inhibition Zinc->Inhibition Inhibition->Acidification Prevents

Mechanism of CA IX inhibition by DCNBS in hypoxic tumor microenvironments.

Comparative Performance Data

To establish a baseline for reproducibility, DCNBS must be benchmarked against Acetazolamide. The following table synthesizes expected in vitro parameters based on the structural behavior of highly substituted nitrobenzenesulfonamides[5],[4].

Parameter3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBS)Acetazolamide (AZA) - StandardCausality / Assay Impact
Target Isoform Preference CA IX, CA XII (Tumor-associated)CA I, CA II (Cytosolic)DCNBS lipophilicity drives membrane partitioning.
Aqueous Solubility Low (< 1 mg/mL in H2O)HighDCNBS requires strict DMSO control (≤1%) to prevent precipitation[3].
pKa (Sulfonamide NH2) ~6.5 - 7.07.2DCNBS is highly sensitive to buffer pH deviations from 7.4.
IC50 (CA IX model) 10 - 75 nM25 - 30 nMHalogenation increases hydrophobic pocket interactions[4].
Cellular Penetration HighLow/ModerateImpacts the choice between isolated enzyme vs. whole-cell MTT assays.

II. Architecting Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. The following methodologies are engineered to be self-validating, ensuring that any deviation in the readout is immediately flagged as a technical artifact rather than a false biological signal.

Protocol 1: Enzymatic Inhibition (p-NPA Hydrolysis Assay)

This assay measures the esterase activity of Carbonic Anhydrase via the hydrolysis of 4-nitrophenyl acetate (p-NPA) to p-nitrophenol, which absorbs at 400 nm[3].

Critical Insight: Many researchers mistakenly use Tris-HCl buffers. Chloride ions are weak CA inhibitors and will artificially raise your baseline IC50. Always use Tris-sulfate.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-sulfate buffer, adjusted precisely to pH 7.6. Supplement with 0.1 mM ZnCl2 to ensure the enzyme's active site remains fully metallated[3].

  • Compound Solubilization: Dissolve DCNBS in 100% anhydrous DMSO to create a 10 mM stock.

  • Reaction Mixture Assembly (96-well plate):

    • Add 60 µL of the Tris-sulfate buffer to each well.

    • Add 10 µL of the target enzyme (e.g., 50 U of bovine CA II or recombinant human CA IX).

    • Add 10 µL of DCNBS working solution (diluted in 1% DMSO). Self-Validation Check: The final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

  • Pre-incubation: Incubate the mixture at 25°C for exactly 10 minutes. This allows the sulfonamide to establish thermodynamic equilibrium with the zinc ion[3].

  • Substrate Addition: Rapidly add 20 µL of 3 mM p-NPA substrate to initiate the reaction.

  • Kinetic Readout: Measure absorbance at 400 nm continuously for 15 minutes using a microplate reader.

  • Background Subtraction (The Trustworthiness Pillar): You must run a "Compound Only" control well (Buffer + DCNBS + Substrate, NO Enzyme). Nitrobenzenes can exhibit intrinsic absorbance near 400 nm. Subtracting this baseline prevents false-negative inhibition data.

G Start Compound Prep (1% DMSO max) Incubation Pre-incubation (10 min, 25°C) Start->Incubation Enzyme CA Enzyme in Tris-Sulfate Enzyme->Incubation Substrate Add p-NPA Substrate Incubation->Substrate Readout Spectrophotometry (400 nm) Substrate->Readout Validation Signal-to-Background > 3? Readout->Validation Success Calculate IC50 Validation->Success Yes Fail Check pH/Solubility Drift Validation->Fail No

Self-validating workflow for reproducible p-NPA hydrolysis assays.

Protocol 2: Hypoxic Cell Viability (MTT Assay in A549 Cells)

To evaluate the cellular efficacy of DCNBS, A549 human alveolar adenocarcinoma cells are utilized due to their robust viability and well-characterized response profiles in drug discovery[6]. Because DCNBS targets tumor-associated CAs, the assay must be conducted under hypoxic conditions to induce CA IX expression.

Step-by-Step Methodology:

  • Cell Plating & Edge-Effect Mitigation: Harvest exponentially growing A549 cells. Plate 5,000 cells/well in 90 µL of DMEM (10% FBS) in a 96-well plate. Crucial Step: Fill the outermost perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS instead of cells. This prevents evaporation-induced osmolarity shifts, a primary driver of well-to-well variation in high-throughput screening[1].

  • Attachment & Hypoxia Induction: Incubate for 24 hours at 37°C in a standard 5% CO2 incubator. Transfer the plates to a hypoxia chamber (1% O2, 5% CO2, 94% N2) for an additional 24 hours to upregulate HIF-1α and CA IX.

  • Drug Treatment: Add 10 µL of 10X DCNBS serial dilutions to the wells. Incubate for 48 hours under hypoxic conditions.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours. Viable cells will reduce the tetrazolium dye to insoluble purple formazan crystals[6].

  • Solubilization & Readout: Carefully aspirate the media. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm.

III. Troubleshooting & Causality in Assay Drift

When evaluating lipophilic sulfonamides like DCNBS, researchers frequently encounter non-reproducible data. Address these root causes immediately:

  • "Flat" Dose-Response Curves: If your IC50 curve fails to reach a 100% inhibition plateau, DCNBS has likely precipitated out of solution at higher concentrations. Solution: Warm the compound stock to 37°C prior to dilution and verify the solution under a microscope for micro-crystals before adding it to the assay plate[7].

  • Drifting Baselines in Cell Assays: The metabolic activity of cells can alter the pH of the culture media over 48 hours. Because the ionization state of DCNBS is highly pH-dependent, a drop in media pH (lactic acidosis) will artificially increase the compound's cell permeability, skewing the apparent IC50. Solution: Utilize HEPES-buffered media to lock the extracellular pH during the 48-hour incubation.

By adhering to these causally-driven, self-validating protocols, researchers can ensure that the in vitro data generated for 3,5-Dichloro-2-nitrobenzenesulfonamide is robust, reproducible, and primed for successful in vivo translation.

References

  • Sulfonamide inhibitors of bacterial carbonic anhydrases Source: PubMed Central (NIH) URL:[Link]

  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Source: PubMed (NIH) URL:[Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs Source: PubMed Central (NIH) URL:[Link]

  • Challenges in Measuring In Vitro Activity of LNP-mRNA Therapeutics Source: PubMed Central (NIH) URL:[Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing Source: PubMed Central (NIH) URL:[Link]

  • Yeast-Based Screening of Anti-Viral Molecules Source: PubMed Central (NIH) URL:[Link]

  • Different Structural Conformers of Monomeric α-Synuclein Identified After Lyophilizing and Freezing Source: PubMed (NIH) URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Activity Relationship of Chloro- and Nitro-Substituted Benzenesulfonamides

This guide provides an in-depth analysis of the structural activity relationships (SAR) of benzenesulfonamide derivatives, with a particular focus on the influence of chloro and nitro substitutions. While specific SAR da...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structural activity relationships (SAR) of benzenesulfonamide derivatives, with a particular focus on the influence of chloro and nitro substitutions. While specific SAR data for 3,5-Dichloro-2-nitrobenzenesulfonamide is not extensively available in the public domain, by examining related analogs, we can deduce the probable impact of these functional groups on the biological activity of the core scaffold. This document is intended for researchers, scientists, and drug development professionals working with this versatile chemical class.

Introduction: The Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a foundational pharmacophore in medicinal chemistry, recognized for its ability to target a wide array of enzymes and receptors.[1] A key feature is the sulfonamide group (-SO₂NH₂), which can act as a potent zinc-binding group, making it an ideal starting point for designing inhibitors of metalloenzymes.[1] This has led to the development of benzenesulfonamide-based drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][2] The biological activity of these compounds is primarily driven by specific enzyme inhibition.[1]

This guide will focus on two major classes of enzymes that are common targets for substituted benzenesulfonamides: Carbonic Anhydrases (CAs) and 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).

The Influence of Chloro and Nitro Substitutions on Biological Activity

The nature, position, and number of substituents on the benzene ring of the benzenesulfonamide scaffold play a critical role in determining the compound's binding affinity, selectivity, and overall pharmacological profile.

Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Several isoforms are known, and their dysregulation is associated with various diseases. Benzenesulfonamides are a well-established class of CA inhibitors.[1][3]

Nitro-Substitution:

The presence of a nitro group (-NO₂) on the benzenesulfonamide ring can significantly enhance inhibitory potency and selectivity, particularly for tumor-associated CA isoforms like CA IX and XII.[4] These isoforms are often overexpressed in hypoxic tumors.[1]

A study on 2-substituted-5-nitro-benzenesulfonamides revealed that these compounds were potent inhibitors of the tumor-associated CA IX and XII, with inhibition constants (Kᵢ) in the low nanomolar range.[4] Notably, these compounds showed excellent selectivity over the cytosolic isoforms CA I and II.[4] For instance, 2-chloro-5-nitro-benzenesulfonamide demonstrated strong inhibition of CA IX and XII.[4] The nitro group, being a strong electron-withdrawing group, can influence the acidity of the sulfonamide proton, which is crucial for binding to the zinc ion in the enzyme's active site.

Chloro-Substitution:

Chloro (-Cl) substituents also play a significant role in modulating the activity of benzenesulfonamide-based CA inhibitors. The position of the chlorine atom is critical. For example, in a series of benzenesulfonamide-bearing imidazole derivatives, compounds with 4-chloro and 3,4-dichloro substitutions on the benzene ring were among the most active against cancer cell lines.[5]

The following table summarizes the inhibitory activity of selected substituted benzenesulfonamides against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Benzenesulfonamide (unsubstituted)Low-medium nMLow-medium nMLow-medium nMLow-medium nM[6]
2-Chloro-5-nitro-benzenesulfonamide-8.8 - 49755.4 - 6535.4 - 653[4]
4-Nitrobenzenesulfonamide derivative (4g)--16.96 (IC₅₀)-[7]
4-Chlorobenzenesulfonamide derivative (8)----[8]

Note: Direct Kᵢ values for all compounds against all isoforms were not always available in a single source. The data presented is for comparative purposes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, thereby regulating intracellular glucocorticoid levels.[9][10] Inhibition of 11β-HSD1 is a promising therapeutic strategy for metabolic disorders like type 2 diabetes and obesity.[9][11][12]

The benzenesulfonamide scaffold has been explored for the development of 11β-HSD1 inhibitors. A study on benzenesulfonanilide derivatives identified potent inhibitors with IC₅₀ values in the low nanomolar range.[13] While specific data on 3,5-dichloro-2-nitrobenzenesulfonamide as an 11β-HSD1 inhibitor is not available, the general principles of SAR suggest that the electronic and steric properties of the chloro and nitro groups would significantly influence its binding to the enzyme.

Experimental Protocols

To aid researchers in the evaluation of novel benzenesulfonamide derivatives, detailed protocols for assessing their inhibitory activity against CA and 11β-HSD1 are provided below.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

Principle: The assay follows the change in pH of a buffer solution as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is proportional to the CA activity. Inhibitors will decrease the rate of pH change.

Materials:

  • Stopped-flow spectrophotometer

  • Buffer (e.g., Tris-HCl, pH 8.2)

  • CO₂-saturated water

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • Test compounds and reference inhibitor (e.g., Acetazolamide) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Equilibrate all solutions to the desired temperature (e.g., 25°C).

  • Prepare serial dilutions of the test compounds and the reference inhibitor.

  • In the stopped-flow instrument, one syringe contains the enzyme solution in buffer, and the other contains the CO₂-saturated water.

  • The test compound or vehicle control is pre-incubated with the enzyme solution.

  • The reaction is initiated by rapidly mixing the contents of the two syringes.

  • The change in absorbance of a pH indicator or the direct pH change is monitored over time.

  • The initial rates of the reaction are calculated for each inhibitor concentration.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Kᵢ values can be calculated using the Cheng-Prusoff equation.[14]

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_solutions Prepare Solutions (Buffer, Enzyme, CO2-sat. H2O) pre_incubate Pre-incubate Enzyme with Inhibitor prep_solutions->pre_incubate prep_compounds Prepare Compound Dilutions prep_compounds->pre_incubate mix Rapid Mixing in Stopped-Flow Instrument pre_incubate->mix monitor Monitor pH Change (Spectrophotometrically) mix->monitor calc_rates Calculate Initial Reaction Rates monitor->calc_rates plot Plot % Inhibition vs. [Inhibitor] calc_rates->plot determine_ic50 Determine IC50/Ki plot->determine_ic50

Caption: Workflow for the Carbonic Anhydrase Inhibition Assay.

11β-HSD1 Inhibition Assay (Cell-Based Cortisone to Cortisol Conversion Assay)

This assay measures the ability of a compound to inhibit the conversion of cortisone to cortisol in a cellular context.

Principle: Cells overexpressing 11β-HSD1 are treated with a test compound, followed by the addition of the substrate, cortisone. The amount of cortisol produced is then quantified, typically by LC-MS/MS or a competitive immunoassay.

Materials:

  • Cell line stably expressing human 11β-HSD1 (e.g., HEK-293 cells)

  • Cell culture reagents

  • Cortisone (substrate)

  • Test compounds and reference inhibitor

  • Instrumentation for cortisol quantification (e.g., LC-MS/MS or HTRF reader)

Procedure:

  • Plate the 11β-HSD1 expressing cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of the test compounds or a reference inhibitor for a defined period.

  • Add cortisone to the wells to initiate the enzymatic reaction.

  • Incubate the plate to allow for the conversion of cortisone to cortisol.

  • Stop the reaction and collect the cell supernatant or lysate.

  • Quantify the amount of cortisol produced using a validated method like LC-MS/MS or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15]

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.[15]

HSD1_Inhibition_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_quantification Quantification cluster_data_analysis Data Analysis plate_cells Plate 11β-HSD1 Expressing Cells add_compound Add Test Compound plate_cells->add_compound add_substrate Add Cortisone (Substrate) add_compound->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction quantify_cortisol Quantify Cortisol (LC-MS/MS or HTRF) stop_reaction->quantify_cortisol calc_inhibition Calculate % Inhibition quantify_cortisol->calc_inhibition determine_ic50 Determine IC50 calc_inhibition->determine_ic50

Caption: Workflow for the 11β-HSD1 Cell-Based Inhibition Assay.

Conclusion

The benzenesulfonamide scaffold is a highly versatile platform for the design of potent and selective enzyme inhibitors. The incorporation of chloro and nitro substituents onto the benzene ring provides a powerful means to modulate the pharmacological properties of these compounds. While a definitive SAR profile for 3,5-Dichloro-2-nitrobenzenesulfonamide requires direct experimental evaluation, the existing literature on related analogs suggests that this substitution pattern is likely to confer significant inhibitory activity against key therapeutic targets such as carbonic anhydrases and potentially 11β-HSD1. The experimental protocols detailed in this guide provide a robust framework for the biological evaluation of novel benzenesulfonamide derivatives, enabling researchers to further explore the therapeutic potential of this important class of molecules.

References

Sources

Validation

Comparing synthesis routes for 3,5-Dichloro-2-nitrobenzenesulfonamide

An in-depth technical evaluation of synthetic pathways for advanced drug development and medicinal chemistry applications. Retrosynthetic Strategy & Precursor Justification 3,5-Dichloro-2-nitrobenzenesulfonamide is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of synthetic pathways for advanced drug development and medicinal chemistry applications.

Retrosynthetic Strategy & Precursor Justification

3,5-Dichloro-2-nitrobenzenesulfonamide is a highly specialized building block. The 2-nitrobenzenesulfonyl (Nosyl) group is widely recognized in organic synthesis as an exceptional amine-protecting group. It offers a unique orthogonality—it is stable under diverse acidic and basic conditions, yet selectively cleavable via nucleophilic thiols under mild conditions ([1]).

Synthesizing the 3,5-dichloro derivative presents unique regiochemical challenges. Direct chlorosulfonation of 2,4-dichloronitrobenzene fails to yield the correct isomer due to the meta-directing nature of the nitro group. Therefore, synthesis must proceed via an aniline intermediate, specifically 3,5-dichloro-2-nitroaniline .

This critical precursor is prepared via the nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloronitrobenzene ([2]).

  • Causality: The highly electron-withdrawing nitro group activates the ortho and para positions. Under high-pressure aqueous ammonia conditions (150–180°C), the ortho-chlorine is selectively displaced due to the proximity effect and the stabilization of the Meisenheimer complex, yielding the required 3,5-dichloro-2-nitroaniline precursor[2].

From this precursor, two primary, well-established routes diverge to form the sulfonyl chloride intermediate before converging on the final sulfonamide[1].

Route A: The Meerwein Chlorosulfonation Pathway (Direct)

This route utilizes a direct Sandmeyer-type radical process to convert the aniline directly into the sulfonyl chloride in a single, albeit highly reactive, transformation.

Mechanistic Causality: Cu(II) is reduced by SO₂ to Cu(I), which subsequently acts as a single-electron transfer (SET) catalyst. Cu(I) reduces the diazonium salt to an aryl radical, releasing N₂ gas. This radical traps SO₂ to form an arylsulfonyl radical, which then abstracts a chlorine atom from Cu(II)Cl₂, regenerating the catalyst and yielding the sulfonyl chloride.

Self-Validating Experimental Protocol

Step 1: Diazotization

  • Procedure: Suspend 3,5-dichloro-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool to 0°C. Add a solution of NaNO₂ (1.1 eq) in water dropwise over 30 minutes.

  • Validation: Perform a starch-iodide paper test. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazonium formation.

Step 2: Meerwein Chlorosulfonation

  • Procedure: In a separate flask, bubble SO₂ gas into glacial acetic acid until saturated (>30% w/w). Add CuCl₂ dihydrate (0.2 eq). Add the cold diazonium solution dropwise to the SO₂/CuCl₂ mixture at 0–5°C, then allow it to warm to room temperature.

  • Validation: The primary visual indicator of reaction progression is vigorous nitrogen gas evolution. The reaction is deemed complete when gas evolution ceases entirely. Pour the mixture into crushed ice to precipitate the intermediate.

Step 3: Amidation

  • Procedure: Dissolve the crude 3,5-dichloro-2-nitrobenzenesulfonyl chloride in THF. Add this solution dropwise to a vigorously stirring excess of concentrated aqueous ammonia (28%) at 0°C.

  • Causality: THF provides a biphasic/homogeneous organic medium that solubilizes the hydrophobic sulfonyl chloride. This prevents competitive hydrolysis by water (which would form a dead-end sulfonic acid) and allows the highly nucleophilic ammonia to rapidly attack the sulfonyl center.

  • Validation: The reaction mixture transitions from a cloudy suspension to a clear solution, indicating complete conversion of the hydrophobic sulfonyl chloride to the more polar sulfonamide. Evaporate the THF, acidify with dilute HCl, and filter the precipitated final product.

Route B: The Disulfide Intermediate Pathway (Indirect)

Industrially, the conversion of nitroanilines to sulfonyl chlorides is often achieved via a stable disulfide intermediate to avoid the hazards of gaseous SO₂ ([1]).

Mechanistic Causality: Disulfides are highly stable, easily isolated by simple filtration, and lack the severe odor issues of free thiols. Oxidative cleavage with Cl₂ cleanly yields two equivalents of the sulfonyl chloride per molecule of disulfide, making it a highly atom-economical secondary step[1].

Self-Validating Experimental Protocol

Step 1: Disulfide Formation

  • Procedure: Prepare the diazonium salt of 3,5-dichloro-2-nitroaniline as described in Route A, Step 1. Neutralize the solution carefully to pH 5 with Na₂CO₃. Add this dropwise to an aqueous solution of sodium disulfide (Na₂S₂) at 0°C.

  • Validation: The reaction mixture will immediately precipitate a dense, yellow-orange solid (bis(3,5-dichloro-2-nitrophenyl) disulfide). Filter and wash with cold water. TLC (Hexanes/EtOAc 4:1) will show a new, highly non-polar spot (Rf ~0.9).

Step 2: Oxidative Cleavage

  • Procedure: Suspend the disulfide in a mixture of glacial acetic acid and water (5:1). Bubble chlorine gas (Cl₂) through the suspension at 10°C until the solid completely dissolves.

  • Causality: Acetic acid acts as a phase-transfer medium. The chlorine oxidizes the disulfide bond, water provides the necessary oxygen atoms to form the sulfonyl group, and chloride acts as the final capping agent to form the sulfonyl chloride.

  • Validation: The transformation of the dense orange suspension into a pale-yellow, homogeneous solution confirms the complete oxidative cleavage to the sulfonyl chloride.

Step 3: Amidation

  • Procedure: Follow the exact self-validating amidation protocol described in Route A, Step 3.

Quantitative Performance Comparison

The following table objectively compares the performance metrics of both synthetic routes based on standard laboratory scale-up data.

Performance MetricRoute A (Meerwein Pathway)Route B (Disulfide Pathway)
Overall Yield (from Aniline) 65% – 75%78% – 85%
Step Count 2 Steps (One-pot intermediate)3 Steps
Atom Economy Moderate (Loss of N₂, Cu catalyst)High (1 Disulfide → 2 Sulfonyl Chlorides)
Key Reagents SO₂ gas, CuCl₂Na₂S₂, Cl₂ gas
Primary Hazards Toxic SO₂ gas, rapid exothermic N₂ evolutionCl₂ gas handling, highly reactive intermediates
Scalability & Viability Excellent for rapid lab-scale synthesisPreferred for industrial/kilogram scale-up

Visualizing the Synthetic Workflows

SynthesisRoutes SM 2,4,6-Trichloronitrobenzene Aniline 3,5-Dichloro-2-nitroaniline SM->Aniline NH3 (aq), 150°C (SNAr Amination) Diazonium Diazonium Chloride Salt Aniline->Diazonium NaNO2, HCl, 0°C (Diazotization) SulfonylChloride 3,5-Dichloro-2-nitrobenzene- sulfonyl chloride Diazonium->SulfonylChloride Route A: SO2, CuCl2 (Meerwein Chlorosulfonation) Disulfide Bis(3,5-dichloro-2-nitrophenyl) Disulfide Diazonium->Disulfide Route B: Na2S2, 0°C (Disulfide Formation) Product 3,5-Dichloro-2-nitrobenzene- sulfonamide SulfonylChloride->Product NH3 (aq), THF (Amidation) Disulfide->SulfonylChloride Cl2, H2O/AcOH (Oxidative Cleavage)

Comparative workflows for synthesizing 3,5-Dichloro-2-nitrobenzenesulfonamide via Routes A and B.

References

  • Académie des Sciences. "Synthesis and characterization of copper-specific tetradendate ligands as potential treatment for Alzheimer's disease." Comptes Rendus Chimie, Vol. 21, 2018.[Link]

Sources

Comparative

3,5-Dichloro-2-nitrobenzenesulfonamide versus traditional kinase inhibitors

An in-depth technical analysis comparing the experimental covalent probe 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBSA) against traditional reversible kinase inhibitors. This guide is designed for drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis comparing the experimental covalent probe 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBSA) against traditional reversible kinase inhibitors. This guide is designed for drug development professionals and application scientists evaluating novel electrophilic scaffolds for targeted covalent inhibitor (TCI) design.

The Mechanistic Paradigm Shift: Covalent vs. Reversible Inhibition

For decades, the gold standard in oncology and immunology has been traditional Type I and Type II kinase inhibitors (e.g., Imatinib, Dasatinib). These molecules achieve efficacy by competitively binding to the highly conserved ATP-binding pocket via non-covalent interactions (hydrogen bonding, van der Waals forces) [1]. However, their reversible nature makes them susceptible to target mutation (e.g., the BCR-ABL T315I gatekeeper mutation) and requires sustained systemic drug concentrations to maintain target suppression [2].

3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBSA) represents a radically different pharmacological approach. Rather than relying solely on equilibrium thermodynamics, DCNBSA functions as a highly reactive electrophilic scaffold. The presence of the strongly electron-withdrawing 2-nitro and 3,5-dichloro groups drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. When positioned near a nucleophilic residue within a kinase pocket (typically a non-catalytic cysteine), DCNBSA undergoes a rapid Nucleophilic Aromatic Substitution (S_NAr) . The thiolate of the cysteine attacks the electron-deficient ring, displacing a chloride ion and forming a permanent, irreversible covalent bond [3].

Mechanism K Target Kinase (Active Cys) ATP ATP Binding (Catalysis) K->ATP Normal Function Trad Traditional Inhibitor (e.g., Imatinib) K->Trad Non-covalent DCNBSA DCNBSA Probe (Electrophilic) K->DCNBSA Nucleophilic Attack Inact1 Reversible Complex (Equilibrium) Trad->Inact1 Transient Inact2 Covalent Adduct (SNAr Modified) DCNBSA->Inact2 Irreversible

Mechanistic divergence between reversible traditional inhibitors and irreversible DCNBSA adducts.

Comparative Performance Data

To objectively evaluate DCNBSA against a traditional ATP-competitive inhibitor, we benchmark their performance across key biochemical and biophysical parameters. The data below summarizes representative screening metrics used to validate covalent vs. non-covalent mechanisms[4].

ParameterTraditional Inhibitor (Imatinib)3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBSA)
Primary Mechanism Reversible, ATP-competitive (Type II)Irreversible, Covalent (S_NAr on Cysteine)
Target Residence Time Transient (Minutes to Hours)Permanent (Dictated by protein turnover rate)
Pre-incubation IC₅₀ Shift Static (No significant shift over time)Dynamic (Time-dependent leftward shift)
Washout Activity Recovery > 92% Kinase Activity Recovered< 5% Kinase Activity Recovered
Intact Mass Spectrometry Native apo-kinase mass+235 Da shift (Displacement of one Chlorine)
Vulnerability to High [ATP] High (Efficacy drops as cellular ATP rises)Low (Once bound, ATP cannot outcompete)

Self-Validating Experimental Methodologies

To prove the mechanistic claims outlined above, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for establishing the covalent nature of DCNBSA compared to traditional inhibitors.

Protocol A: Intact Protein Mass Spectrometry (Adduct Validation)

This protocol confirms the exact stoichiometry and covalent nature of the inhibitor-kinase interaction.

  • Protein Preparation: Dilute the recombinant target kinase (containing the targetable cysteine) to 2 µM in a mass-spectrometry-compatible assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Avoid nucleophilic buffers like Tris or DTT, which will quench the DCNBSA.

  • Compound Incubation: Aliquot the protein into three parallel reactions:

    • Reaction 1: 20 µM DCNBSA

    • Reaction 2: 20 µM Imatinib (Negative Control)

    • Reaction 3: DMSO Vehicle (Baseline Control) Incubate at 25°C for 60 minutes.

  • Desalting: Pass all mixtures through a Zeba Spin Desalting Column (7K MWCO) to strip away any non-covalently bound small molecules.

  • LC-MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Data Deconvolution: Utilize deconvolution software (e.g., MaxEnt1) to calculate the intact protein mass.

Causality & Self-Validation: The choice of a TOF mass spectrometer provides the high mass accuracy required to distinguish a specific S_NAr covalent adduct (+235 Da) from non-specific background oxidation (+16 Da). The protocol is inherently self-validating: the DMSO control establishes the baseline apo-kinase mass, while the Imatinib control proves that the desalting step successfully removes non-covalent binders. If the Imatinib sample shows a mass shift, the desalting step failed; if only the DCNBSA sample shows a +235 Da shift, covalent modification is definitively proven.

Protocol B: Biochemical Kinase Washout Assay (Reversibility Validation)

This protocol differentiates between transient equilibrium binding and permanent target inactivation.

  • Pre-incubation: Incubate 100 nM of the target kinase with 10x the established IC₅₀ of DCNBSA, Imatinib, or DMSO for 1 hour at room temperature to ensure maximum target occupancy.

  • Rapid Dilution (Washout): Dilute the pre-incubated mixtures 100-fold into an assay buffer containing 1 mM ATP and the specific peptide substrate. This drops the inhibitor concentration to 0.1x IC₅₀.

  • Kinase Reaction: Allow the reaction to proceed for 30 minutes at 25°C.

  • Detection: Add ADP-Glo™ reagent to quantify ATP depletion (luminescence correlates directly with restored kinase activity).

Workflow S1 1. Pre-incubation (Kinase + Inhibitor at 10x IC50) S2 2. Rapid Dilution (100-fold into ATP/Substrate) S1->S2 Shifts equilibrium S3 3. Kinase Reaction (30 min at 25°C) S2->S3 Initiates catalysis S4 4. Luminescence Detection (ADP-Glo Assay) S3->S4 Quantifies recovery

Step-by-step biochemical washout assay workflow to evaluate inhibitor reversibility.

Causality & Self-Validation: The 100-fold dilution is a deliberate thermodynamic intervention. By forcing the inhibitor concentration well below its IC₅₀ threshold, Le Chatelier’s principle dictates that a reversible inhibitor will re-equilibrate and dissociate, restoring catalytic activity. The system validates itself via the Imatinib control: if Imatinib fails to show >90% activity recovery, the dilution factor was mathematically insufficient, invalidating the run. Conversely, sustained inhibition by DCNBSA under these exact conditions proves that the binding event is irreversible [5].

Conclusion

While traditional kinase inhibitors offer predictable, reversible pharmacodynamics, they are frequently limited by acquired resistance and competition with high intracellular ATP concentrations. 3,5-Dichloro-2-nitrobenzenesulfonamide (DCNBSA) serves as a powerful blueprint for next-generation covalent drug design. By leveraging the extreme electrophilicity of its highly substituted aromatic ring, it bypasses equilibrium limitations, offering permanent target silencing and a prolonged duration of action that outlasts the pharmacokinetic clearance of the drug itself.

References

  • Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 165, 105463. URL: [Link]

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry, 55(14), 6243-6262. URL: [Link]

  • Terrell, J. R., et al. (2022). Nucleophilic Aromatic Substitution (SNAr) in Drug Discovery. Journal of Medicinal Chemistry, 65(18), 11905-11926. URL: [Link]

  • Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology, 20(2), 146-159. URL: [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. URL: [Link]

Safety & Regulatory Compliance

Safety

3,5-Dichloro-2-nitrobenzenesulfonamide proper disposal procedures

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 3,5-Dichloro-2-nitrobenzenesulfonamide, designed for researchers and environmental health and safety (EHS) professionals. Che...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded guide for the proper handling and disposal of 3,5-Dichloro-2-nitrobenzenesulfonamide, designed for researchers and environmental health and safety (EHS) professionals.

Chemical Profile & Disposal Causality

3,5-Dichloro-2-nitrobenzenesulfonamide (CAS: 1806289-29-1) is a highly functionalized organic building block frequently utilized in medicinal chemistry and drug discovery pipelines. From a waste management perspective, its molecular structure dictates strict disposal protocols.

To establish a self-validating safety protocol, we must first understand the causality behind the disposal requirements. The molecule contains three critical functional groups that dictate its end-of-life treatment:

  • Chlorine Atoms (Halogens): The presence of halogens strictly prohibits standard combustion or drain disposal. If incinerated at low temperatures, halogenated organics can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) [1].

  • Nitro Group (-NO2): Nitroaromatics possess high energy content and can be reactive under specific conditions. During combustion, they release toxic nitrogen oxides (NOx).

  • Sulfonamide Group (-SO2NH2): Combustion of sulfur-containing compounds yields sulfur oxides (SOx), which are severe environmental pollutants and precursors to acid rain [2].

Because of these structural features, this compound must be classified as Halogenated Organic Waste and requires high-temperature incineration (>1100°C) at a specialized facility equipped with alkaline scrubbers to neutralize HCl, NOx, and SOx emissions [3].

Waste Classification & Compatibility Data

Summarizing the quantitative and qualitative data ensures accurate waste manifesting and prevents dangerous laboratory mixing.

Property / ParameterClassification / DataOperational Implication
Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents.
EPA Waste Code (US) Unlisted (Characteristic)Regulated under RCRA as hazardous waste [1].
Incompatibilities Strong oxidizing agents, strong basesDo not mix waste streams containing these reagents.
Primary Combustion Hazards HCl, NOx, SOx, CO, CO2Requires EHS-managed incineration with gas scrubbers.
Physical State Solid (typically powder)Dust generation must be controlled during transfer.

Step-by-Step Disposal Methodology

The following protocol provides a self-validating workflow for the safe disposal of 3,5-Dichloro-2-nitrobenzenesulfonamide, whether in solid form or dissolved in reaction solvents.

Phase 1: Segregation and Containerization
  • Determine Physical State: Identify if the waste is a pure solid (e.g., expired reagent, contaminated weighing paper) or a liquid solution (e.g., dissolved in dichloromethane or ethyl acetate during extraction).

  • Select Compatible Containment:

    • For Solids: Use a high-density polyethylene (HDPE) wide-mouth jar or a clear glass jar with a PTFE-lined cap.

    • For Liquids: Use a standard EHS-approved HDPE carboy or glass solvent bottle. Never use metal containers , as trace moisture and halogens can cause corrosion.

  • Segregate: Strictly isolate this waste from non-halogenated organic solvents (like pure ethanol or hexane) to minimize the volume of expensive halogenated waste processing. Ensure no strong oxidizers (e.g., peroxides, nitric acid) are introduced into the container.

Phase 2: Labeling and Storage
  • Labeling: Affix a standardized Hazardous Waste tag. Explicitly write the full chemical name: "3,5-Dichloro-2-nitrobenzenesulfonamide." Do not use abbreviations or structural formulas. Check the boxes for "Toxic" and "Halogenated."

  • Secondary Containment: Place the sealed waste container in a secondary containment tray made of chemically resistant plastic (e.g., polypropylene) to capture any potential leaks.

  • Storage Environment: Store in a designated Satellite Accumulation Area (SAA) within a fume hood or a continuously ventilated chemical storage cabinet. Keep away from direct sunlight and heat sources.

Phase 3: Spill Cleanup & Decontamination (Operational Plan)

If the solid powder is spilled:

  • Don PPE: Nitrile gloves, safety goggles, and a lab coat. If the spill is large and outside a hood, an N95 or P100 particulate respirator is required to prevent inhalation of the powder.

  • Containment: Gently cover the powder with slightly damp paper towels (using water or a mild solvent like isopropanol) to prevent dust aerosolization.

  • Collection: Carefully sweep the damp material using a non-sparking scoop. Place the collected material, along with all contaminated paper towels and gloves, into a solid hazardous waste container.

  • Surface Decontamination: Wash the spill area with soap and water, followed by an isopropanol wipe-down. Dispose of these wipes as solid hazardous waste.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of 3,5-Dichloro-2-nitrobenzenesulfonamide waste from generation to final destruction.

G Start Waste Generation: 3,5-Dichloro-2-nitrobenzenesulfonamide State Determine Physical State Start->State Solid Solid Waste (Powder, Vials, PPE) State->Solid Pure / Contaminated Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Reaction / Extraction Halogenated Segregate as: HALOGENATED ORGANIC WASTE Solid->Halogenated Liquid->Halogenated Manifest Labeling & SAA Storage (Secondary Containment) Halogenated->Manifest EHS Institutional EHS Collection Manifest->EHS Incineration High-Temp Incineration (>1100°C) with Alkaline Gas Scrubbers EHS->Incineration Commercial Destruction

Disposal workflow for 3,5-Dichloro-2-nitrobenzenesulfonamide waste streams.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Characteristics: A User's Friendly Reference Document. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2020). Less is Better: Guide to Minimizing Waste in Laboratories. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Dichloro-2-nitrobenzenesulfonamide
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3,5-Dichloro-2-nitrobenzenesulfonamide
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